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Beta-Amyloid (29-39)

Cat. No.: B1578738
M. Wt: 986.3
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Description

Overview of Amyloid Beta (Aβ) Peptides and Their Role in Neurodegenerative Research

Amyloid beta peptides are a group of peptides, typically 36 to 43 amino acids in length, that are derived from the amyloid precursor protein (APP). wikipedia.orgnovusbio.com The accumulation and aggregation of Aβ peptides, particularly the Aβ42 form, are believed to be critical in the pathogenesis of Alzheimer's disease. wikipedia.orgnovusbio.com This process is thought to initiate a cascade of events, including the formation of neurofibrillary tangles composed of tau protein, leading to synaptic dysfunction, neuronal loss, and the cognitive decline characteristic of the disease. researchgate.netmdpi.com

The "amyloid cascade hypothesis" has been a dominant theory in Alzheimer's research for decades, positing that the overproduction or insufficient clearance of Aβ peptides is the primary cause of the disease. nih.govcell-stress.com Research has shown that soluble oligomeric forms of Aβ, rather than the insoluble fibrillar plaques, may be the most toxic species, impairing synaptic function and causing neuronal damage. nih.govmdpi.com The study of various Aβ fragments is crucial to understanding the mechanisms of neurotoxicity and developing potential therapeutic interventions. nih.govnih.gov

Contextualizing Beta-Amyloid (29-39) within the Amyloid Precursor Protein (APP) Cleavage Pathway

The generation of Aβ peptides occurs through the sequential cleavage of the amyloid precursor protein (APP), a transmembrane protein with functions related to neuronal growth and adhesion. biolegend.com This process involves two main enzymatic pathways: the non-amyloidogenic pathway and the amyloidogenic pathway.

The non-amyloidogenic pathway involves the cleavage of APP by α-secretase within the Aβ domain, which prevents the formation of Aβ peptides. biolegend.commdpi.com This is followed by cleavage by γ-secretase, resulting in the production of non-toxic fragments. nih.gov

The amyloidogenic pathway , which is associated with Alzheimer's disease, begins with the cleavage of APP by β-secretase (BACE1). mdpi.comresearchgate.net This action produces a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment known as C99. nih.govresearchgate.net The C99 fragment is then cleaved by γ-secretase, a complex of proteins, at various positions to release Aβ peptides of different lengths, including the well-studied Aβ40 and Aβ42, as well as the APP intracellular domain (AICD). researchgate.net

Beta-Amyloid (29-39) is a shorter fragment that arises from these cleavage events. While not one of the primary full-length Aβ peptides, its study provides insight into the specific regions of the Aβ sequence that contribute to its aggregation and neurotoxic properties. The segment of residues 29-40, in particular, has a high propensity to form β-sheets, which is considered a driving force for the aggregation of Aβ into amyloid fibrils. pnas.org

Table 1: Key Enzymes and Fragments in the APP Cleavage Pathway

Enzyme/Fragment Pathway Function/Description
α-secretase Non-amyloidogenic Cleaves APP within the Aβ domain, preventing Aβ formation. biolegend.commdpi.com
β-secretase (BACE1) Amyloidogenic Initiates the amyloidogenic pathway by cleaving APP to produce C99. mdpi.comresearchgate.net
γ-secretase Both A multi-subunit enzyme that cleaves C-terminal fragments (C83 and C99) to produce various peptides. nih.govresearchgate.net
sAPPα Non-amyloidogenic A soluble fragment produced by α-secretase cleavage. researchgate.net
sAPPβ Amyloidogenic A soluble fragment produced by β-secretase cleavage. researchgate.net
C99 Amyloidogenic A membrane-bound fragment that is a direct precursor to Aβ peptides. nih.govresearchgate.net
Aβ40/Aβ42 Amyloidogenic The primary Aβ peptides that aggregate to form plaques. nih.govnih.gov
Beta-Amyloid (29-39) Amyloidogenic A shorter fragment studied for its role in aggregation and neurotoxicity. pnas.orgresearchgate.net

Significance of Beta-Amyloid (29-39) as a Core Segment in Aβ Pathogenesis Research

The Beta-Amyloid (29-39) fragment holds particular significance in the study of Aβ pathogenesis due to its inclusion of a critical hydrophobic region that is central to the aggregation process. Research has indicated that the C-terminal region of Aβ42, which includes the 29-39 sequence, plays a vital role in the peptide's oligomerization and subsequent neurotoxicity. researchgate.net

Studies focusing on C-terminal fragments of Aβ42 have demonstrated that certain fragments can influence the aggregation of the full-length peptide. researchgate.net Molecular dynamics simulations suggest that the segment of residues 29-40 has a strong tendency to form β-sheets, which is a key structural feature of amyloid fibrils. pnas.org This suggests that this region may act as a nucleation site for the aggregation of Aβ monomers.

Furthermore, some research has explored the neurotoxic potential of various Aβ fragments. For instance, the Aβ(25-35) fragment, which partially overlaps with the 29-39 sequence, has been shown to induce oxidative stress and neurotoxicity in cellular models. bjbms.org While direct studies on the neurotoxicity of the isolated Beta-Amyloid (29-39) fragment are less common, its structural properties and its presence within the larger, pathogenic Aβ peptides make it a crucial area of investigation for understanding the fundamental mechanisms of amyloid formation and for the development of potential therapeutic agents that could inhibit this process. pnas.org

Table 2: Research Findings on Beta-Amyloid Fragments

Aβ Fragment Key Research Finding Implication in Pathogenesis
Aβ(1-42) Highly prone to aggregation and a major component of amyloid plaques. wikipedia.org Central to the amyloid cascade hypothesis and a primary target for therapies. cell-stress.com
Aβ(1-40) More abundant than Aβ42 but less prone to aggregation. nih.gov Contributes to the overall Aβ burden but may be less pathogenic than Aβ42.
Aβ(25-35) Shown to be neurotoxic and induce oxidative stress in vitro. bjbms.org Highlights a key toxic domain within the larger Aβ peptide.
Aβ(29-40) Has a high tendency to form β-sheets, driving fibril formation. pnas.org Suggests this region is a critical driver of the aggregation process.
C-terminal fragments (including 29-42) Can inhibit the aggregation and neurotoxicity of full-length Aβ42. researchgate.net Offers potential for developing peptide-based inhibitors of Aβ aggregation.

Properties

Molecular Weight

986.3

sequence

GAIIGLMVGGV

Origin of Product

United States

Molecular and Structural Dynamics of Beta Amyloid 29 39

Structural Characterization of Beta-Amyloid (29-39)

The beta-amyloid (Aβ) peptide fragment encompassing residues 29-39 is a critical region implicated in the broader aggregation process of the full-length Aβ peptide, a hallmark of Alzheimer's disease. nih.gov This section delves into the structural intricacies of this specific fragment.

Role of Beta-Amyloid (29-39) in Aβ Fibril Core Formation

The 29-39 segment is a crucial component of the hydrophobic C-terminal region of the Aβ peptide, which plays a significant role in the formation of the stable, cross-β sheet core of amyloid fibrils. nih.gov This region, along with residues 17-21, constitutes one of the two primary hydrophobic areas within the Aβ42 sequence that are critical for fibril stability. biorxiv.org The aggregation process involves the stacking of these β-sheet structures from individual Aβ monomers in a parallel, in-register fashion. nih.gov

Solid-state NMR (ssNMR) has been instrumental in elucidating the structure of amyloid fibrils at an atomic level. nih.govnih.gov While direct ssNMR studies focusing exclusively on the isolated Aβ(29-39) fragment are less common, studies on full-length Aβ fibrils provide significant insights into the conformation of this region. These studies have confirmed that the C-terminal region, which includes residues 29-39, is part of the rigid, ordered β-sheet core of the fibril. nih.govacs.org ssNMR can determine the secondary structure and the arrangement of β-strands within the fibril. osti.gov For instance, in Aβ42 fibrils, ssNMR has helped to reveal a complex "LS"-shaped topology where the entire peptide, including the C-terminal segment containing residues 29-39, participates in the cross-β structure. nih.gov The technique allows for the identification of residues involved in the β-sheets and can reveal structural polymorphisms, which are different stable fibrillar structures from the same peptide. nih.gov

X-ray diffraction and cryo-electron microscopy (cryo-EM) are powerful techniques for determining the high-resolution structure of amyloid fibrils. researchgate.netjeolusa.com Cryo-EM, in particular, has seen a "resolution revolution," enabling the visualization of fibril structures with near-atomic detail. jeolusa.com These studies have provided detailed models of how Aβ peptides, including the 29-39 region, are arranged within the fibril. Cryo-EM reconstructions of Aβ42 fibrils have shown that the C-terminal residues are integral to the fibril core, often forming a hydrophobic pocket. pnas.org The high resolution of these techniques allows for the precise determination of the β-sheet arrangements and the interactions between adjacent peptide monomers within the fibril. nih.gov For example, a cryo-EM structure of an Aβ(1-42) fibril revealed that it is composed of two intertwined protofilaments, with the C-terminal region, including residues 29-39, forming a key part of the interface between them. nih.gov

Solid-State Nuclear Magnetic Resonance (NMR) Studies on Beta-Amyloid (29-39)

Molecular Dynamics (MD) Simulations of Beta-Amyloid (29-39) Conformational Changes

Molecular dynamics (MD) simulations provide a computational lens to observe the dynamic conformational changes of Aβ peptides that are often difficult to capture experimentally. frontiersin.org Simulations of Aβ40 have shown that the peptide can undergo a transition from an α-helix to a β-sheet conformation in an aqueous environment. pnas.orgnih.gov These simulations highlight that the segment from residues 24-37 is a core region for β-sheet formation. pnas.org The glycine (B1666218) residues at positions 29 and 33 are particularly important for this transition. pnas.orgnih.gov MD simulations have also been used to study the unfolding and conformational changes of Aβ substrates within the active site of γ-secretase, the enzyme that produces the Aβ peptide, providing insights into the initial conformations of the peptide before aggregation. mdpi.com These computational approaches are crucial for understanding the atomistic details of the conformational transitions that lead to the formation of aggregation-prone species. frontiersin.orgnih.gov

Aggregation Kinetics and Pathways Involving Beta-Amyloid (29-39)

The aggregation of Aβ peptides is a complex process that follows nucleation-dependent kinetics. frontiersin.orgpnas.org This process can be broadly divided into a nucleation phase, where monomers associate to form an unstable nucleus, followed by an elongation phase, where the nucleus grows by the addition of more monomers. frontiersin.org The 29-39 region, being highly hydrophobic, is thought to be a key driver of this process. biorxiv.org The kinetics of aggregation can be influenced by various factors, including peptide concentration and the presence of "seeds" or pre-formed aggregates. frontiersin.orgrsc.org

The aggregation pathways of Aβ are not linear and can lead to the formation of various species, including soluble oligomers, protofibrils, and mature fibrils. nih.govmdpi.com Some of these intermediate oligomeric species are considered to be the most neurotoxic. nih.gov The specific pathway taken can be influenced by environmental factors. nih.gov The C-terminal region, including residues 29-39, is critical in dictating these pathways. For instance, the relative stability of different β-sheet conformations in this region can determine whether the peptide forms amorphous aggregates or ordered fibrils. nih.gov

Interactive Data Table: Key Residues in Beta-Amyloid (29-39) and their Investigated Roles

Residue PositionAmino AcidInvestigated Role in Conformational Dynamics and AggregationPrimary Investigation Techniques
29Glycine (Gly)Important for the conformational transition from α-helix to β-sheet. pnas.orgnih.govMolecular Dynamics (MD) Simulations
31Isoleucine (Ile)Part of the hydrophobic core contributing to fibril stability. acs.orgSolid-State NMR
33Glycine (Gly)Plays a crucial role in enabling the peptide backbone flexibility required for β-sheet formation. pnas.orgnih.govMolecular Dynamics (MD) Simulations
35Methionine (Met)Part of a steric zipper motif (residues 35-40) that can form the spine of amyloid fibrils. nih.govX-ray Microcrystallography
37Glycine (Gly)Important for β-sheet formation in aqueous solution. pnas.orgnih.govMolecular Dynamics (MD) Simulations
39Methionine (Met)Part of the hydrophobic C-terminus critical for aggregation. nih.govGeneral Aggregation Assays

Interactive Data Table: Summary of Structural Investigation Techniques for Beta-Amyloid (29-39) Region

TechniqueInformation ProvidedKey Findings Related to Aβ(29-39)
Solid-State NMR (ssNMR) Atomic-level information on the secondary structure and packing of amyloid fibrils. nih.govosti.govConfirms the inclusion of the 29-39 region within the rigid, parallel, in-register β-sheet core of fibrils. nih.govacs.org
X-ray Diffraction Provides information on the repeating structures within the fibril, such as the cross-β spine. mdpi.comReveals the characteristic cross-β pattern indicative of amyloid structure, to which the 29-39 region contributes. nih.gov
Cryo-Electron Microscopy (Cryo-EM) High-resolution 3D structures of amyloid fibrils and their polymorphic forms. researchgate.netrsc.orgProvides detailed models of how the 29-39 segment is folded and packed within the fibril architecture. nih.govpnas.org
Molecular Dynamics (MD) Simulations Simulates the conformational changes and dynamics of the peptide over time. nih.govfrontiersin.orgShows the transition of the 29-39 region from a disordered or helical state to a β-sheet conformation, a key step in aggregation. pnas.orgnih.gov

Nucleation-Dependent Polymerization Mechanisms

The aggregation of Beta-Amyloid peptides, including the (29-39) fragment, is widely understood to follow a nucleation-dependent polymerization model. This process is characterized by a lag phase, during which thermodynamically unfavorable but crucial "nuclei" are formed from monomeric peptides. Once these nuclei are established, a rapid elongation phase ensues, where monomers are added to the growing aggregate.

Research has identified the C-terminal region of Aβ, specifically the Aβ(29-42) fragment which includes the 29-39 sequence, as a primary promoter of amyloid fibril formation. mdpi.com This fragment is capable of forming amyloid fibrils on its own. mdpi.com The mechanism involves a conformational change from a random coil or α-helical state to a β-sheet structure. Molecular dynamics simulations have provided a more granular view of this process, suggesting that the dimerization of Aβ(29-42) is a critical initial step. This dimerization is not a simple random association but appears to proceed in a structured manner. Initially, individual Aβ(29-42) molecules adopt a β-hairpin structure. This conformation is stabilized through intermolecular hydrophobic side-chain contacts when another monomer approaches. mdpi.com This β-hairpin structure then acts as a template, facilitating the formation of intermolecular β-sheets and accelerating the formation of a stable dimer, which serves as a nucleus for further aggregation. mdpi.comresearchgate.netnih.gov

The kinetics of this process are influenced by the primary sequence. For instance, modifications to residues within this region, such as at Glycine-29, can significantly impact the propensity for fibril formation. rsc.org

Role of Beta-Amyloid (29-39) in Oligomerization and Protofibril Formation

The aggregation cascade of Beta-Amyloid does not proceed directly from monomers to large fibrils. Instead, it involves the formation of various intermediate species, including soluble oligomers and protofibrils, which are considered by many to be the most neurotoxic species. The Beta-Amyloid (29-39) region plays a pivotal role in the formation of these early aggregates.

Molecular dynamics simulations of the Aβ(29-42) fragment have shown that oligomers tend to grow through the sequential addition of monomers to a pre-existing oligomer, rather than the assembly of smaller oligomers. nih.gov The initial dimerization, driven by the formation of β-hairpin structures, is a key rate-limiting step. mdpi.comnih.gov Once a dimer or small oligomer is formed, it provides a template for the recruitment of further monomers, leading to the growth of larger oligomers and protofibrils.

The specific amino acid sequence within the 29-39 fragment is critical in this process. The hydrophobic nature of residues such as Alanine-30, Isoleucine-31, Isoleucine-32, Leucine-34, and Methionine-35 drives the association of peptides. Furthermore, the presence of glycine residues (Gly29, Gly33, Gly37, Gly38) within and around this sequence imparts structural flexibility, which is believed to be important for the conformational changes required for oligomerization. acs.org Indeed, modifications at Gly29 have been shown to inhibit fibril formation while still allowing for the formation of oligomers, highlighting the distinct roles of specific residues in the formation of different aggregate species. rsc.org

The table below summarizes findings from molecular dynamics simulations on the dimerization process of the Aβ(29-42) fragment.

Stage of Dimerization Key Structural Events Driving Forces
Initial Approach Monomers approach each other.Random diffusion.
β-Hairpin Formation Individual monomers adopt a β-hairpin conformation.Intermolecular hydrophobic side-chain contacts. mdpi.com
Dimer Formation Formation of an intermolecular β-sheet structure.Templating effect of the β-hairpin structure. mdpi.com
Elongation Further elongation of the intermolecular β-sheet.Stabilization of the dimer complex. nih.gov

This data is based on molecular dynamics simulations of the Aβ(29-42) fragment.

Influence of Environmental Factors on Beta-Amyloid (29-39) Aggregation in Research Settings

The aggregation of Beta-Amyloid peptides, including the (29-39) fragment, is highly sensitive to the surrounding environmental conditions in a research setting. These factors can significantly influence the kinetics of aggregation and the morphology of the resulting aggregates.

Temperature: Higher temperatures generally increase the rate of chemical reactions, and this holds true for Aβ aggregation. Increased thermal energy can promote the conformational changes necessary for β-sheet formation and accelerate the diffusion of monomers, leading to faster nucleation and elongation. mdpi.com

Ionic Strength: The concentration of salts in the solution can modulate electrostatic interactions. An increase in ionic strength can shield the charges on the peptide, reducing electrostatic repulsion and thereby promoting aggregation. bmbreports.org

Presence of Surfaces: The aggregation of Aβ peptides is known to be accelerated at hydrophilic-hydrophobic interfaces, such as those provided by lipid membranes or even the air-water interface in a test tube. mdpi.com The hydrophobic nature of the (29-39) fragment makes it particularly prone to interact with such surfaces, which can increase the local concentration of the peptide and facilitate the conformational changes required for aggregation. Molecular dynamics simulations have shown that the presence of a model membrane can influence the conformation of Aβ(29-42) dimers. aip.org

The table below summarizes the general effects of various environmental factors on the aggregation of Beta-Amyloid peptides in research settings.

Environmental Factor General Effect on Aggregation Relevance to Beta-Amyloid (29-39)
Acidic pH Accelerates aggregation. pnas.orgAlters overall peptide charge, influencing intermolecular interactions.
Elevated Temperature Increases aggregation rate. mdpi.comProvides energy for conformational changes and increases diffusion.
Increased Ionic Strength Promotes aggregation. bmbreports.orgShields electrostatic repulsion between peptide monomers.
Hydrophobic Surfaces Catalyzes aggregation. mdpi.comThe hydrophobic nature of the (29-39) fragment promotes interaction with these surfaces.
Divalent Metal Ions Can promote or inhibit aggregation depending on the ion and concentration. bmbreports.orgIndirectly influences the conformation and aggregation of the C-terminal region.

Mechanistic Investigations of Beta Amyloid 29 39 Mediated Neurotoxicity

Cellular and Subcellular Interactions of Beta-Amyloid (29-39) Aggregates

The interaction of Aβ aggregates with cellular components is a primary driver of its neurotoxic effects. The Aβ(29-39) fragment, located within the transmembrane domain of the amyloid precursor protein (APP), possesses a highly hydrophobic nature that dictates its interaction with the lipid environment of neuronal cells.

Interaction with Neuronal Membranes and Lipid Bilayers

The cell membrane is a critical interface where the neurotoxic cascade of Aβ is often initiated. nih.gov The peptide's ability to interact with and disrupt the lipid bilayer is a key aspect of its pathology. The Aβ(29-39) sequence is part of the C-terminal hydrophobic domain of Aβ, which is crucial for its insertion into membranes. While many studies focus on the full-length Aβ(1-40/42) or the Aβ(25-35) fragment, the principles of hydrophobic interaction with the lipid bilayer are relevant to the 29-39 sequence.

Gangliosides, particularly GM1, are sialic acid-containing glycosphingolipids abundant in neuronal membranes that can act as seeds for Aβ aggregation. nih.govmdpi.com Aβ has been shown to bind to GM1 ganglioside clusters, which can induce a conformational change in the peptide from a random coil to a β-sheet structure, promoting fibril formation. nih.govbiorxiv.orgglycoforum.gr.jp This interaction is often facilitated by cholesterol within lipid rafts. mdpi.com While the binding of Aβ to ganglioside clusters is a well-documented phenomenon for the full-length peptide, specific research detailing the direct interaction between the Aβ(29-39) fragment and ganglioside clusters is not extensively available in the reviewed literature. However, the general mechanism involves the peptide recognizing and binding to these lipid raft domains, an interaction driven by both the peptide's sequence and the membrane's composition. mdpi.combiorxiv.org

A primary mechanism of Aβ-mediated toxicity is the disruption of membrane integrity. mdpi.commdpi.com Aβ oligomers can insert into lipid bilayers, forming pore-like structures or ion channels that disrupt cellular homeostasis by allowing unregulated ion flux, particularly of calcium (Ca²⁺). mdpi.comfrontiersin.org This leads to altered membrane permeability and electrical conductance. nih.gov Some studies propose that Aβ acts like a detergent, causing widespread lipid extraction and membrane thinning, which also increases permeability. nih.gov

While direct experimental evidence focusing solely on Aβ(29-39) is limited, studies on larger fragments that include this sequence suggest its importance. For instance, a construct involving residues 17-42 was found to form stable membrane pores. acs.org The hydrophobic C-terminal portion of Aβ, which includes residues 29-40, is thought to stabilize in an α-helical conformation within the membrane. The incorporation of Aβ into membranes can lead to depolarization and increased ion influx. nih.gov This damage can range from the formation of discrete ion-conductive pores to a more generalized membrane leakage. frontiersin.orgnih.gov

Ganglioside Cluster Interactions

Receptor Interactions (e.g., N-methyl-D-aspartate receptors (NMDAR), Cellular Prion Protein (PrPc), Nicotinic Acetylcholine Receptors)

Soluble Aβ oligomers can exert synaptotoxicity by binding to specific neuronal receptors.

N-methyl-D-aspartate receptors (NMDAR): Aβ oligomers can dysregulate glutamatergic neurotransmission by interacting with NMDARs. mdpi.comfrontiersin.org This interaction can lead to an overactivation of extrasynaptic NMDARs, causing excessive Ca²⁺ influx, which in turn triggers excitotoxicity and impairs synaptic plasticity. frontiersin.orgmdpi.com Some evidence suggests Aβ facilitates NMDAR endocytosis, further disrupting synaptic function. mdpi.com The binding may be indirect, possibly involving the formation of a complex with other membrane proteins like integrins or EphB2. nih.govnih.gov While the interaction between Aβ and NMDARs is well-established, specific studies identifying the Aβ(29-39) fragment as the primary binding domain are not prominent in the existing literature.

Cellular Prion Protein (PrPc): PrPc has been identified as a high-affinity receptor for soluble Aβ oligomers. researchgate.netmdpi.comsissa.it This interaction is considered a key step in mediating Aβ-induced synaptic dysfunction and neurotoxicity. mdpi.comnih.gov The binding of Aβ to PrPc can trigger a signaling cascade involving the Fyn kinase, leading to the phosphorylation of the NR2B subunit of the NMDA receptor and subsequent synaptic damage. mdpi.comfrontiersin.org However, the primary binding sites for Aβ on PrPc have been mapped to regions outside the 29-39 sequence, specifically involving residues 23-33 and 88-111. sissa.itpnas.org Therefore, a direct, high-affinity interaction between Aβ(29-39) and PrPc is not supported by current binding-site studies.

Nicotinic Acetylcholine Receptors (nAChRs): Aβ peptides interact with nAChRs, particularly the α7 subtype, which is highly expressed in brain regions affected by Alzheimer's disease. imrpress.complos.org This interaction is complex, with Aβ acting as both an agonist at low concentrations and an inhibitor at higher concentrations. plos.org The binding of Aβ to α7nAChRs can trigger receptor internalization and has been implicated in mediating Aβ toxicity and inducing downstream signaling cascades. frontiersin.orgnih.gov While the Aβ-nAChR interaction is a significant area of research, the specific amino acid residues within Aβ responsible for this binding, particularly whether they lie within the 29-39 fragment, are not clearly defined in the reviewed findings. Studies have shown selective interaction with α7 and α4β2 subtypes, but not α3β4-containing receptors. nih.gov

Protein-Protein Interactions in Pathological Contexts

Beyond membrane and receptor interactions, Aβ engages in pathological protein-protein interactions, most notably with the tau protein. mdpi.comwikipedia.org The prevailing hypothesis suggests a synergistic toxicity, where Aβ pathology accelerates the development of tau pathology (neurofibrillary tangles). mdpi.com Misfolded Aβ may induce tau to misfold and aggregate, and the presence of Aβ can enhance the seeding and spreading of toxic tau species. mdpi.comwikipedia.org This cross-interaction is considered a critical element in the progression of Alzheimer's disease. mdpi.comunipi.it Aβ has also been shown to interact with a variety of other proteins, including tubulin, α-synuclein, and apolipoprotein A-I. nih.gov While these interactions are crucial to understanding the broader pathology, research specifically delineating the role of the Aβ(29-39) fragment in mediating these pathological protein-protein interactions is limited. However, studies on tetrapeptide derivatives of the C-terminal region (residues 39-42) have been explored as potential inhibitors of Aβ toxicity. mdpi.com

Induction of Oxidative Stress and Free Radical Generation by Beta-Amyloid (29-39)

A fundamental mechanism of Aβ-mediated neurotoxicity is the induction of oxidative stress, which arises from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses. oatext.comnih.gov Aβ aggregates are known to generate free radicals, leading to widespread damage to lipids, proteins, and nucleic acids. nih.govacs.org

The C-terminal fragment of Aβ is particularly implicated in this process. A key residue within the Aβ(29-39) sequence is Methionine at position 35 (Met35). acs.org The oxidation of Met35 is a critical event that can lead to the formation of Aβ dimers and higher-order toxic oligomers. acs.org Furthermore, studies using electron paramagnetic resonance have directly demonstrated that the C-terminal fragment Aβ(32-35) is associated with the generation of free radicals. acs.org

Aβ-associated free radical production can be catalyzed by the presence of redox-active transition metals like copper (Cu²⁺) and iron (Fe³⁺), which are often found concentrated in amyloid plaques. oatext.comnih.gov Aβ can bind these metal ions and, through a series of reduction-oxidation reactions, produce hydrogen peroxide (H₂O₂) and highly reactive hydroxyl radicals (•OH). nih.govimrpress.com This metal-catalyzed oxidation is a significant source of neuronal damage. The free radicals and subsequent lipid peroxidation products, such as 4-hydroxy-2-trans-nonenal (HNE), can then modify and damage multiple membrane proteins, including enzymes and transporters, leading to a cascade of neurotoxic events. acs.org

Table 1: Research Findings on Beta-Amyloid (29-39) and Related Fragments

Finding Aβ Fragment Studied Implication for Neurotoxicity Reference(s)
Free radical generation Aβ(32-35) The C-terminal region is a direct source of peptide-derived free radicals. acs.org
Importance of Met35 Aβ (full length) Oxidation of Met35 (within the 29-39 sequence) promotes toxic oligomer formation. acs.org
Metal-catalyzed oxidation Aβ (general) Binds transition metals (Cu²⁺, Fe³⁺) to produce ROS, a process relevant to fragments containing binding sites. oatext.comnih.gov
Lipid Peroxidation Aβ (general) Generates free radicals that cause lipid peroxidation, leading to toxic products like 4-HNE. acs.org

Table 2: Compound Names Mentioned in the Article | Compound Name | | | :--- | | 4-hydroxy-2-trans-nonenal (HNE) | | Adenosine triphosphate (ATP) | | Amyloid Precursor Protein (APP) | | Apolipoprotein A-I | | Beta-Amyloid (Aβ) | | Beta-Amyloid (29-39) | | Beta-Amyloid (32-35) | | Calcium (Ca²⁺) | | Cellular Prion Protein (PrPc) | | Cholesterol | | Copper (Cu²⁺) | | D-serine | | EphB2 | | Fyn kinase | | GM1 ganglioside | | Glutamate (B1630785) | | Hydrogen peroxide (H₂O₂) | | Iron (Fe³⁺) | | Methionine | | N-methyl-D-aspartate (NMDA) | | Nicotinic Acetylcholine Receptors (nAChRs) | | Nitric oxide (NO) | | Reactive Oxygen Species (ROS) | | Tau protein | | Tubulin | | α-synuclein |

Reactive Oxygen Species (ROS) Production Pathways

Beta-amyloid (Aβ) peptides, including the (29-39) fragment, are implicated in the generation of reactive oxygen species (ROS), a key factor in the oxidative stress observed in Alzheimer's disease (AD). nih.govanr.fr Oxidative stress is recognized as an early event in the pathogenesis of AD. mdpi.com The production of ROS is often linked to the interaction of Aβ with metal ions and its effects on mitochondria. nih.govanr.fr

Several mechanisms contribute to Aβ-mediated ROS production:

Metal Ion Reduction: Aβ peptides can bind to redox-active metal ions like copper (Cu²⁺) and iron (Fe³⁺). nih.govmdpi.com This interaction can catalyze the reduction of these metals, leading to the production of ROS, such as the highly reactive hydroxyl radical, through Fenton-like reactions. nih.gov These metal ions are found concentrated in the amyloid plaques characteristic of AD. nih.gov

Mitochondrial Dysfunction: Aβ oligomers can interfere with the mitochondrial electron transport chain, particularly at complexes I and III, leading to an increase in ROS production. mdpi.comnih.govmdpi.com This disruption of oxidative phosphorylation reduces the efficiency of electron transfer, resulting in electron leakage and the formation of superoxide (B77818) anions. mdpi.com Furthermore, Aβ can interact with mitochondrial proteins like amyloid-beta-binding alcohol dehydrogenase (ABAD), compromising its function and leading to further ROS generation and mitochondrial dysfunction. mdpi.commdpi.com

NADPH Oxidase Activation: Aβ can activate NADPH oxidase, an enzyme complex found in various cell types, including microglia. This activation leads to the production of superoxide radicals. mdpi.com

The generated ROS can then damage cellular components, including lipids, proteins, and nucleic acids, contributing to neuronal injury and death. nih.gov

Enzymatic Inactivation Mechanisms

The clearance of Aβ peptides from the brain is a crucial process for preventing their accumulation and subsequent neurotoxicity. This clearance is mediated, in part, by the action of several Aβ-degrading proteases (AβDPs). en-journal.orgfrontiersin.org These enzymes can cleave Aβ into smaller, less toxic fragments. en-journal.org Key enzymes involved in the degradation of Aβ include:

Neprilysin (NEP): A membrane-bound zinc metalloendopeptidase, NEP is considered one of the most important Aβ-degrading enzymes in the brain. pnas.orgnih.gov It can degrade both monomeric and oligomeric forms of Aβ. nih.gov

Insulin-Degrading Enzyme (IDE): IDE is a thiol-dependent metalloprotease that degrades a variety of small peptides, including insulin (B600854) and Aβ. en-journal.orgpnas.org Studies have shown that a deficiency in IDE leads to decreased Aβ degradation and increased cerebral accumulation of the peptide. pnas.org

Endothelin-Converting Enzyme (ECE): ECE-1 and ECE-2 are zinc metalloproteases that have been shown to degrade Aβ peptides. frontiersin.org

Plasmin: This serine protease can degrade both aggregated and non-aggregated forms of Aβ at multiple sites, thereby preventing its aggregation. en-journal.org

Matrix Metalloproteinases (MMPs): Certain MMPs, such as MMP-2 and MMP-9, have been implicated in the degradation of Aβ.

Other Enzymes: Other proteases like glutamate carboxypeptidase II and cathepsin B also contribute to Aβ degradation. en-journal.orgfrontiersin.org

Dysfunction in these enzymatic systems can lead to an imbalance between Aβ production and clearance, contributing to the pathology of AD. frontiersin.org

Alterations in Calcium Homeostasis

Aβ-Induced Calcium Channel Formation Hypotheses

A prominent hypothesis regarding Aβ-mediated neurotoxicity is its ability to disrupt cellular calcium homeostasis by forming ion-permeable pores or channels in neuronal membranes. wikipedia.orgmdpi.com This "ion channel hypothesis" posits that soluble, non-fibrillar oligomers of Aβ can insert into the lipid bilayer and form structures that allow for the unregulated influx of ions, particularly calcium (Ca²⁺). wikipedia.orgfrontiersin.org

Evidence supporting this hypothesis comes from various experimental approaches:

Artificial Lipid Bilayers: Studies using artificial lipid membranes have demonstrated that Aβ aggregates, including Aβ(1-40) and Aβ(1-42), can form cation-selective channels that permit the passage of Ca²⁺. mdpi.comfrontiersin.org

Microscopy and Modeling: Atomic force microscopy and electron microscopy have provided visual evidence for the formation of pore-like structures by Aβ. mdpi.comfrontiersin.org Theoretical models have also supported the feasibility of Aβ channel formation. mdpi.comfrontiersin.org

Cellular Studies: In cell cultures, Aβ oligomers have been shown to increase the permeability of cellular membranes to Ca²⁺, leading to both influx from the extracellular space and leakage from intracellular stores. mdpi.com

These Aβ-formed channels are often described as being poorly selective, also allowing the passage of other ions like sodium (Na⁺) and potassium (K⁺). mdpi.com The resulting disruption of ion gradients can have profound and detrimental effects on neuronal function.

Dysregulation of Intracellular Calcium Signaling

Beta-amyloid peptides can disrupt the intricate signaling pathways that regulate intracellular calcium concentrations. plos.orgplos.org This dysregulation is a central component of Aβ's neurotoxic effects and can occur through multiple mechanisms:

Interaction with Receptors: Aβ can interact with and modulate the activity of various cell surface receptors that are linked to calcium signaling. For example, it can activate N-methyl-D-aspartate receptors (NMDARs), leading to excessive Ca²⁺ influx. mdpi.comfrontiersin.org

Release from Intracellular Stores: Aβ can trigger the release of Ca²⁺ from the endoplasmic reticulum (ER), a major intracellular calcium store. plos.orgnih.gov This is thought to occur through the sensitization or direct activation of inositol (B14025) 1,4,5-trisphosphate receptors (IP₃Rs) and ryanodine (B192298) receptors (RyRs), which are the primary calcium release channels on the ER membrane. plos.orgnih.gov

Impaired Calcium Buffering: The ability of mitochondria to buffer excess cytosolic Ca²⁺ can be compromised by Aβ, further contributing to elevated intracellular calcium levels. nih.gov

Activation of Voltage-Gated Calcium Channels: Some studies suggest that Aβ fragments, such as Aβ(25-35), can promote Ca²⁺ influx by activating L-type and T-type voltage-gated calcium channels. mdpi.comfrontiersin.org

The sustained elevation of intracellular Ca²⁺ can trigger a cascade of neurotoxic events, including the activation of proteases and kinases, mitochondrial dysfunction, increased ROS production, and ultimately, apoptosis or programmed cell death. mdpi.complos.org

Impact on Synaptic Function and Plasticity Research

Inhibition of Long-Term Potentiation (LTP) by Beta-Amyloid (29-39) Oligomers

A critical aspect of Aβ's impact on the brain is its ability to impair synaptic plasticity, the cellular mechanism underlying learning and memory. frontiersin.orgembopress.org Long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously, is particularly vulnerable to the effects of Aβ oligomers. embopress.orgoup.com

Numerous studies have demonstrated that soluble oligomers of Aβ can potently inhibit the induction and maintenance of LTP in the hippocampus, a brain region crucial for memory formation. embopress.orgoup.comnih.gov This inhibitory effect has been observed with both synthetic Aβ peptides and naturally secreted oligomers isolated from the brains of AD patients. embopress.orgoup.com

The mechanisms underlying Aβ-mediated LTP inhibition are complex and involve multiple pathways:

Receptor Trafficking: Aβ can induce the internalization of synaptic AMPA and NMDA receptors, which are essential for the expression of LTP. frontiersin.org

Activation of Stress-Activated Protein Kinases: The p38 mitogen-activated protein kinase (MAPK) pathway is implicated in the suppression of LTP by Aβ. frontiersin.orgnih.gov

Involvement of Cytokines: The pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) has been shown to be a key mediator of Aβ's inhibitory effect on LTP. nih.gov

The disruption of LTP by Aβ oligomers is considered a primary driver of the synaptic failure and cognitive decline observed in the early stages of Alzheimer's disease. frontiersin.orgembopress.org

Synaptic Loss and Dysfunction in Research Models

The accumulation of beta-amyloid (Aβ) peptides is a central event in the pathogenesis of Alzheimer's disease (AD), with synaptic dysfunction emerging as a primary consequence. nih.govjneurosci.org Research using various experimental models has demonstrated that Aβ, particularly in its oligomeric form, directly contributes to synaptic loss and impairs synaptic plasticity, processes that are believed to underlie the cognitive deficits observed in AD. nih.govaginganddisease.org

In numerous transgenic mouse models of AD, the overexpression of human amyloid precursor protein (APP) and/or presenilin (PS1) genes leads to age-dependent Aβ accumulation, which is accompanied by significant synaptic deficits. For instance, mouse models such as APP/PS1, 3xTg-AD, and Tg2576 exhibit a loss of dendritic spines, which are the postsynaptic components of most excitatory synapses in the brain. frontiersin.org This structural damage is paralleled by functional impairments, including the depression of synaptic transmission and the inhibition of long-term potentiation (LTP), a cellular correlate of learning and memory. nih.govfrontiersin.org Studies on APP/PS1 mice have revealed deficits in synaptic transmission at an earlier age compared to models that only overexpress mutant human Tau, suggesting a primary role for Aβ in initiating synaptic pathology. frontiersin.org Furthermore, research on the APPE693Δ-Tg mouse model, which accumulates soluble Aβ oligomers without forming extracellular plaques, has shown synaptic loss and increased phospho-tau in mossy fibers, directly linking soluble Aβ oligomers to synaptic damage. aginganddisease.org

The mechanisms underlying Aβ-induced synaptic dysfunction are multifaceted. Aβ oligomers can bind to neuronal membrane receptors, leading to the disruption of glutamate receptor function, including both NMDA and AMPA receptors. nih.gov This disruption can cause calcium dyshomeostasis and excitotoxicity, further contributing to synaptic damage. nih.govheraldopenaccess.us Additionally, Aβ has been shown to interfere with presynaptic function and postsynaptic proteins, leading to a comprehensive impairment of glutamatergic synaptic transmission. frontiersin.org The correlation between intraneuronal Aβ accumulation and synaptic deficits in models like the APP/PS1KI mouse further underscores the detrimental impact of Aβ on synaptic integrity. frontiersin.org

Table 1: Beta-Amyloid Induced Synaptic Deficits in Rodent Models

Rodent Model Transgene(s) Observed Synaptic Pathology Functional Consequences
APP/PS1 Mutant human APP and PS1 Synaptic loss in the hippocampus, dendritic spine abnormalities. frontiersin.orgaginganddisease.org Impaired synaptic transmission, deficits in long-term potentiation (LTP). frontiersin.org
3xTg-AD Mutant human APP, PS1, and Tau Intraneuronal Aβ accumulation precedes plaque and tangle formation, synaptic impairments. aginganddisease.orgfrontiersin.org Severely impaired LTP, cognitive deficits. aginganddisease.org
Tg2576 Human APP695 with Swedish mutation Aβ plaques, oligomeric Aβ generation, synaptic loss. aginganddisease.orgmdpi.com Behavioral impairments in memory tasks. aginganddisease.org
PDAPP Human APP with Indiana mutation Age-dependent Aβ plaques, dystrophic neurites, synaptic loss. frontiersin.orgaginganddisease.orgmdpi.com Progressive synaptic dysfunction spreading from the hippocampus to the cortex. mdpi.com
APPE693Δ-Tg APP with Arctic mutation Increased soluble Aβ oligomers, synaptic loss in mossy fibers. aginganddisease.org Cognitive deficits without plaque formation. aginganddisease.org

Induction of Tau Hyperphosphorylation and Cytoskeletal Disruption

A critical downstream event of beta-amyloid accumulation is the hyperphosphorylation of the microtubule-associated protein Tau, leading to the formation of neurofibrillary tangles (NFTs) and disruption of the neuronal cytoskeleton. mdpi.commdpi.com Aβ is considered to function upstream of Tau pathology, initiating a cascade that results in Tau-mediated neurotoxicity. mdpi.comnih.gov The interaction between Aβ and Tau is complex, with evidence suggesting that Aβ can induce Tau hyperphosphorylation through the activation of specific protein kinases. mdpi.commdpi.com

Research has shown that soluble Aβ oligomers are potent inducers of Tau hyperphosphorylation at epitopes relevant to Alzheimer's disease. pnas.orgoaepublish.com Studies using cultured hippocampal neurons have demonstrated that exposure to Aβ dimers isolated from the brains of AD patients can lead to the hyperphosphorylation of Tau. pnas.org This is followed by a disruption of the microtubule cytoskeleton and neuritic degeneration, even in the absence of fibrillar amyloid plaques. pnas.org The activation of kinases such as glycogen (B147801) synthase kinase 3β (GSK-3β) and cyclin-dependent kinase 5 (CDK5) by Aβ is a key mechanism in this process. mdpi.comnih.gov

The consequences of Tau hyperphosphorylation are severe. Phosphorylated Tau detaches from microtubules, leading to their destabilization and impairing axonal transport. mdpi.comoaepublish.com This disruption of the cytoskeleton can block the trafficking of essential cargo to synapses, contributing to synaptic dysfunction and cognitive decline. nih.gov The detached, hyperphosphorylated Tau can then self-aggregate into paired helical filaments and ultimately form the NFTs that are a hallmark of AD. oaepublish.com Furthermore, Aβ can affect other cytoskeletal proteins, such as drebrin, an actin-binding protein involved in the formation of dendritic spines, leading to further synaptic pathology. mdpi.comnih.gov

Table 2: Aβ-Induced Tau Hyperphosphorylation and Kinase Activation

Aβ Form Experimental System Key Kinases Activated Observed Effects on Tau and Cytoskeleton
Soluble Aβ oligomers Cultured hippocampal neurons Fyn kinase, GSK-3β, CDK5. mdpi.comnih.govnih.gov Tau hyperphosphorylation at AD-relevant epitopes, microtubule disruption, neuritic degeneration. pnas.org
Synthetic Aβ dimers Cultured hippocampal neurons Not specified Cytoskeletal disruption similar to natural dimers. pnas.org
Aβ monomers/oligomers Cell culture Not specified Tau hyperphosphorylation via α7nAChR signaling. oaepublish.com
Brain-derived Aβ dimers Rat hippocampal neurons Not specified Hyperphosphorylation of Tau. mdpi.com

Neuroinflammatory Responses Mediated by Beta-Amyloid (29-39) Aggregates

Neuroinflammation is a prominent feature of Alzheimer's disease, and aggregates of beta-amyloid are potent triggers of this inflammatory response. jneurosci.organnualreviews.org The brain's resident immune cells, microglia and astrocytes, are activated in the presence of Aβ, leading to a complex cascade of events that can have both detrimental and protective effects. frontiersin.orgfrontiersin.org

Microglia, the primary immune effector cells of the central nervous system, play a crucial role in the response to Aβ. mdpi.comnih.gov They recognize and bind to Aβ deposits through a variety of surface receptors, including Toll-like receptors (TLRs), the receptor for advanced glycation end products (RAGE), and triggering receptor expressed on myeloid cells 2 (TREM2). annualreviews.orgmdpi.com The interaction of Aβ with these receptors initiates intracellular signaling cascades that lead to microglial activation.

Upon activation, microglia can adopt different phenotypes. nih.gov On one hand, they can be neuroprotective by phagocytosing and clearing Aβ aggregates. frontiersin.orgfrontiersin.org This clearance is facilitated by receptors like TREM2. annualreviews.org On the other hand, chronic activation of microglia by Aβ can lead to a pro-inflammatory state. mdpi.com This involves the activation of key signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. frontiersin.orgfrontiersin.org Activation of these pathways results in the production and release of pro-inflammatory cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), as well as reactive oxygen species (ROS). mdpi.comnih.gov This sustained pro-inflammatory response can exacerbate neuronal damage and contribute to the progression of AD pathology. nih.gov Studies have shown that different conformations of Aβ (oligomers vs. fibrils) can stimulate unique signaling responses and secretory profiles in microglia. nih.gov

Table 3: Microglial Receptors and Pathways Activated by Beta-Amyloid

Receptor Signaling Pathway(s) Downstream Effects
Toll-like Receptors (TLR2, TLR4, TLR6) MyD88-dependent, NF-κB, MAPK. annualreviews.orgfrontiersin.org Production of pro-inflammatory cytokines (IL-1β, TNF-α), reactive oxygen species (ROS), nitric oxide. annualreviews.orgmdpi.com
RAGE (Receptor for Advanced Glycation End products) NF-κB. annualreviews.org Pro-inflammatory gene transcription. frontiersin.org
TREM2 (Triggering Receptor Expressed on Myeloid cells 2) DAP12/SYK, mTOR–HIF-1α. annualreviews.org Promotes Aβ phagocytosis, microglial survival and proliferation; can also lead to secretion of TNF-α. annualreviews.org
CD36 Forms complex with TLR4/TLR6. annualreviews.org Microglial activation, secretion of IL-1β, ROS. annualreviews.org
CD40 NF-κB signaling pathway. annualreviews.org Increased TNF-α production, neuronal injury, potential for increased Tau aggregation. annualreviews.org

Astrocytes, the most abundant glial cells in the brain, are also key players in the neuroinflammatory response to Aβ. frontiersin.orgmdpi.com Similar to microglia, astrocytes can become activated, a process known as astrogliosis, in the presence of Aβ plaques. nih.govmdpi.com Activated astrocytes can contribute to both the clearance and production of Aβ. frontiersin.org

The interaction of Aβ with astrocytes can trigger pro-inflammatory signaling. frontiersin.org Aβ binds to astrocytic receptors such as RAGE, leading to the activation of the NF-κB pathway. frontiersin.orgmdpi.com This, in turn, stimulates the transcription and release of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and chemokines. frontiersin.orgmdpi.com These inflammatory mediators can have autocrine effects, further stimulating Aβ production in astrocytes and creating a vicious cycle of inflammation and amyloidogenesis. nih.gov

Furthermore, there is significant crosstalk between microglia and astrocytes in the neuroinflammatory process. Activated microglia can release factors like IL-1α, TNF-α, and C1q, which can induce a reactive state in astrocytes, causing them to release neurotoxic factors. annualreviews.org This interplay between glial cells can amplify the inflammatory response and contribute to the widespread neuronal damage seen in AD. nih.gov Aβ-induced astrocyte dysfunction also includes altered calcium signaling and disrupted gliotransmission, further compromising neuronal support and function. frontiersin.org

Table 4: Astrocyte-Mediated Inflammatory Responses to Beta-Amyloid

Activating Stimulus Key Receptors/Pathways Astrocyte Response Consequences
Beta-Amyloid (Aβ) RAGE, TLRs, NF-κB pathway. frontiersin.orgmdpi.com Production and release of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and chemokines. frontiersin.orgmdpi.com Neuroinflammation, potential for increased Aβ production, neuronal damage. nih.govmdpi.com
Pro-inflammatory cytokines (from microglia, e.g., IL-1α, TNF-α, C1q) Cytokine receptors Transition to a reactive, potentially neurotoxic state. annualreviews.org Release of neurotoxic factors, exacerbation of neurodegeneration. annualreviews.org
Beta-Amyloid (Aβ) Not specified Altered calcium signaling and gliotransmission. frontiersin.org Impaired neuronal support and synaptic function. frontiersin.org
Beta-Amyloid (Aβ) Not specified Production and degradation of Aβ. frontiersin.org Dual role in Aβ homeostasis.

Research Models for Studying Beta Amyloid 29 39 Pathogenesis

In Vitro Cellular Models

In vitro cellular models are indispensable tools for dissecting the molecular and cellular mechanisms underlying the pathogenesis of diseases. In the context of Beta-Amyloid (29-39) [Aβ(29-39)], these models provide controlled environments to investigate its specific effects on various brain cell types, contributing to our understanding of its role in neurodegeneration.

Primary Neuronal Culture Systems (e.g., Hippocampal, Cortical Neurons)

Primary neuronal cultures, derived directly from the brain tissue of embryonic or neonatal animals, offer a physiologically relevant system to study neuronal responses to Aβ peptides. Cultures of hippocampal and cortical neurons are particularly pertinent given the vulnerability of these brain regions in Alzheimer's disease. jneurosci.orgnih.gov

Researchers utilize these cultures to examine the direct effects of Aβ on neuronal viability, synaptic function, and signaling pathways. For instance, studies have shown that exposure of primary rat hippocampal neurons to synthetic Aβ can induce tau protein hyperphosphorylation, a key pathological hallmark of Alzheimer's disease. nih.gov Furthermore, long-term cultures of primary mouse cortical neurons have been established to mimic neuronal aging, demonstrating an age-dependent increase in intracellular Aβ42 accumulation due to enhanced processing of the amyloid precursor protein (APP). biorxiv.org These models have also been instrumental in showing that soluble Aβ oligomers can impair synaptic plasticity, such as long-term potentiation (LTP), in the hippocampus. nih.gov The application of Aβ to these cultures can lead to changes in neuronal network activity, including both hyperactivity and silencing of neurons. pnas.org

Model SystemKey Findings Related to Beta-AmyloidReference
Primary rat hippocampal neuronsSynthetic and brain-derived Aβ dimers induce tau hyperphosphorylation. nih.gov
Primary mouse cortical neurons (long-term culture)Showed age-dependent increase in intracellular Aβ42 due to increased APP processing. biorxiv.org
Mouse hippocampal culturesSoluble Aβ protofibrils inhibit LTP-mediated synaptic plasticity. nih.gov
Primary hippocampal cultures with chronic Aβ1-42 applicationResulted in significant neurodegenerative changes and impaired neural network calcium activity. frontiersin.org
Primary cultures of human fetal neuronsAβ1-42 induces concentration-dependent cell death. nih.gov

Neuroblastoma Cell Lines (e.g., SH-SY5Y cells, PC12 cells)

Neuroblastoma cell lines, such as the human-derived SH-SY5Y and the rat-derived PC12 cells, are widely used in neurotoxicity studies due to their neuronal characteristics and ease of culture. These cell lines can be differentiated to exhibit more mature neuronal phenotypes, making them suitable models for investigating the effects of Aβ peptides. nih.govplos.org

SH-SY5Y cells, in particular, are a common model for Alzheimer's disease research. nih.gov Studies have demonstrated that exposure of SH-SY5Y cells to Aβ peptides, including the neurotoxic fragment Aβ(25-35), can induce cytotoxicity, oxidative stress, and apoptosis. nih.govjsurgmed.com Differentiated SH-SY5Y cells, which develop long neurites, have been shown to be more sensitive to Aβ toxicity compared to their undifferentiated counterparts. plos.org These cells have been used to screen for neuroprotective compounds that can mitigate Aβ-induced damage. nih.gov PC12 cells have also been instrumental in demonstrating the cytotoxic and apoptotic effects of Aβ peptides. nih.gov

Cell LineDifferentiation MethodKey Findings Related to Beta-Amyloid (25-35)Reference
SH-SY5YRetinoic acid (RA) and Brain-Derived Neurotrophic Factor (BDNF)Increased susceptibility to Aβ toxicity; exogenous soluble Aβ1-42 caused neurite beading and fragmentation. plos.org
SH-SY5YNot specifiedAβ(25-35) induced cytotoxicity, reduced cell viability, and increased mitochondrial membrane depolarization. nih.gov
SH-SY5YRetinoic acidAβ1-42 induced cytotoxicity, increased LDH release, and elevated MDA and ROS levels. jsurgmed.com
PC12Not specifiedUsed to study Aβ(25-35)-induced cytotoxicity and the protective effects of various compounds. nih.gov

Induced Pluripotent Stem Cell (iPSC)-Derived Brain Cell Models

The advent of induced pluripotent stem cell (iPSC) technology has revolutionized disease modeling by allowing for the generation of patient-specific brain cells. This approach provides a powerful platform to study the cellular mechanisms of diseases like Alzheimer's in a human-relevant context.

iPSCs can be differentiated into various neural cell types, including neurons and astrocytes, from both healthy individuals and patients with familial or sporadic Alzheimer's disease. mdpi.com These models allow for the investigation of cell-type-specific responses to Aβ and the interplay between different brain cells.

Studies using iPSC-derived neurons from Alzheimer's patients have shown increased secretion of Aβ42 and accumulation of Aβ oligomers. mdpi.com Co-culturing iPSC-derived neurons and astrocytes has revealed that astrocytes containing Aβ deposits can negatively impact neuronal function, leading to a decrease in the frequency of excitatory postsynaptic currents. researchgate.net Furthermore, transplanting human iPSC-derived astrocytes into the brains of mouse models of Alzheimer's has shown that these cells respond to the presence of amyloid plaques with morphological changes. biorxiv.orgkuleuven.be

Brain organoids, or "mini-brains," are three-dimensional (3D) self-organizing structures derived from iPSCs that mimic the cytoarchitecture and cellular diversity of the developing human brain. researchgate.netfrontiersin.org These models offer a more complex system than 2D cultures to study the multifaceted aspects of Alzheimer's disease pathology.

Brain organoids generated from iPSCs of patients with familial Alzheimer's disease have successfully recapitulated key pathological features, including the aggregation of Aβ and the formation of hyperphosphorylated tau. d-nb.infonih.gov These models have demonstrated that Aβ aggregation can occur within a few months of culture. researchgate.net Brain organoids provide a valuable tool for studying the temporal relationship between Aβ and tau pathology and for screening potential therapeutic agents in a 3D human brain-like environment. d-nb.info

ModelKey FeaturesKey Findings Related to Beta-AmyloidReference
iPSC-Derived Neurons and AstrocytesPatient-specific, human-relevant, allows for co-culture studies.AD patient-derived neurons show increased Aβ42 secretion. Astrocytes with Aβ deposits impair neuronal function. mdpi.comresearchgate.net
Brain Organoid Models3D structure, mimics brain cytoarchitecture and cellular diversity.Recapitulate Aβ aggregation and tau pathology from familial AD iPSCs. Allows for study of temporal pathology development. researchgate.netd-nb.infonih.gov
iPSC-Derived Neurons and Astrocytes

Artificial Lipid Membrane Systems for Membrane Interaction Studies

The interaction of Aβ peptides with neuronal membranes is considered a critical step in the cascade of events leading to neurotoxicity. Artificial lipid membrane systems, such as lipid monolayers, bilayers, and liposomes, provide a simplified and controlled environment to study these interactions at a molecular level. acs.orgmdpi.com

These model systems allow researchers to investigate how Aβ peptides, including fragments like Aβ(29-39), bind to and disrupt the integrity of lipid membranes. Studies have shown that the lipid composition of the membrane, particularly the presence of cholesterol and certain types of lipids like gangliosides and anionic phospholipids, can significantly influence the binding and aggregation of Aβ. mdpi.comfrontiersin.org For example, Aβ has been shown to preferentially bind to cholesterol-rich regions of artificial lipid bilayers. frontiersin.org The interaction of Aβ with these model membranes can lead to changes in membrane fluidity, thinning, and the formation of pores or channels, which are thought to contribute to cellular dysfunction and death. frontiersin.orgmdpi.com Cryo-electron tomography has been used to visualize the interaction of different Aβ assembly forms with liposomes, revealing that oligomers and protofibrils can insert into and disrupt the lipid bilayer. biorxiv.org

In Vivo Animal Models for Studying Beta-Amyloid Pathogenesis

The study of beta-amyloid (Aβ) peptides, central to the amyloid cascade hypothesis of Alzheimer's disease (AD), relies heavily on in vivo animal models. frontiersin.orgembopress.org These models are indispensable for investigating the mechanisms of Aβ accumulation, aggregation, and subsequent neurotoxicity. While much of the research focuses on the full-length Aβ peptides, particularly Aβ40 and Aβ42, these models provide the foundational framework for understanding the broader context in which various Aβ fragments, including truncated species like Beta-Amyloid (29-39), may play a role. frontiersin.orgscienceopen.com Animal models are broadly categorized into transgenic, which involve genetic modification to mimic aspects of familial AD, and non-transgenic models, which can offer insights into sporadic AD and the influence of external factors. neurofit.comnih.gov

Non-Transgenic Animal Models and Their Relevance to Aβ Research

While transgenic models are crucial for studying genetic forms of AD, non-transgenic models offer valuable platforms for investigating sporadic AD, which accounts for the vast majority of cases. mdpi.com These models can help elucidate the role of risk factors like diet and environmental exposures in Aβ pathogenesis. mdpi.comnih.gov

The guinea pig (Cavia porcellus) is a notable non-transgenic model because its Aβ peptide sequence is identical to that of humans, a feature not shared by mice and rats. researchgate.netnih.govplos.org This makes the guinea pig a more physiologically relevant model for studying how various factors regulate APP processing and Aβ production. researchgate.net Research has shown that, similar to humans, a high-cholesterol diet in guinea pigs can alter the expression of genes involved in APP processing, such as BACE1 and ADAM10, leading to increased Aβ generation. nih.govplos.org Furthermore, guinea pigs possess AD-related protein isoforms, such as those of tau and PSEN2, that are found in humans but not in mice, making them a superior model for studying the impact of dietary factors on AD-related gene regulation. plos.orgecu.edu.au

The cholesterol-fed rabbit has emerged as a significant model for studying sporadic AD. nih.gov When these rabbits are given drinking water containing trace amounts of copper, they exhibit enhanced Aβ accumulation, the formation of plaque-like structures in the brain, and associated learning deficits. nih.govpnas.org This model is particularly relevant for investigating the interplay between dietary factors (high cholesterol) and environmental elements (copper exposure) in triggering AD-like pathology. jarlife.netmdpi.comresearchgate.net The findings from copper-fed rabbit studies suggest that these factors may disrupt Aβ clearance mechanisms, leading to its accumulation and subsequent neurotoxicity. nih.gov

Chick Embryo and Other Models in APP/Aβ Research

The chick embryo has emerged as a valuable natural model for research into Amyloid Precursor Protein (APP) processing and Aβ pathology. researchgate.net A primary advantage is the high degree of similarity between the chicken and human APP sequences; the Aβ domain is identical, which is not the case for commonly used rodent models. nih.gov The chick embryo expresses the necessary enzymatic machinery, including BACE-1, presenilins, and neprilysin, for both the production and degradation of Aβ peptides. researchgate.net

Researchers have utilized this model to explore the neurotoxic effects of Aβ fragments. Studies on isolated cortical and retinal neurons from chick embryos have provided insights into the mechanisms of Aβ-induced neurodegeneration. deepdyve.comnih.govnih.gov For instance, cultured cortical neurons from 9-day-old chicken embryos have been used to test the neuroprotective effects of various compounds against the toxicity induced by the Aβ(25-35) fragment. nih.gov This fragment, which encompasses the 29-39 sequence, is frequently used as it represents the toxic core of the full-length Aβ peptide. jneurosci.org

Investigations using embryonic chick retina have shown that Aβ can decrease nitric oxide production, suggesting a potential mechanism for synaptic failure. deepdyve.com Furthermore, studies have demonstrated that the neurotoxicity of Aβ(1-42) in embryonic chick retina requires the activation of glutamate (B1630785) receptors, highlighting a potential therapeutic target. nih.gov The model also allows for the study of endogenous Aβ oligomers, which have been found to be transiently expressed during retinal development, suggesting a physiological role that may be corrupted in disease states. nih.govresearchgate.net

Direct Injection Models of Beta-Amyloid (29-39) or Related Aβ Fragments

Direct administration of Aβ fragments into the brains of animal models is a widely used strategy to replicate specific aspects of amyloid pathology and to study the direct consequences of their presence in the central nervous system. The Aβ(25-35) fragment is often employed in these models due to its established neurotoxicity and its ability to form amyloid fibrils. nih.govresearchgate.net

The injection of Aβ fragments into the cerebral ventricles allows for wide dissemination throughout the brain. ICV administration of aggregated Aβ(25-35) in rats and mice has been shown to induce a range of pathological changes reminiscent of Alzheimer's disease. nih.govjocpr.com

Key findings from these models include:

Cognitive Impairment : Animals receiving ICV injections of Aβ(25-35) exhibit significant deficits in spatial learning and memory. nih.gov

Hippocampal Degeneration : Histopathological analysis reveals neuronal degeneration, particularly in the hippocampus. This is characterized by the shrinkage of pyramidal cells in the Cornu Ammonis (CA) regions and a decrease in granular cells of the dentate gyrus (DG). jocpr.com

Apoptotic Indicators : The presence of darkened, condensed nuclei in hippocampal neurons following Aβ(25-35) injection is a strong indicator of apoptosis and cellular stress. jocpr.com

Peptide Distribution : Studies using fluorescently-labeled Aβ(25-35) have shown that the peptide can be detected in various brain structures, including the hippocampus, cortex, and amygdala, for several weeks post-injection. nih.gov

Physiopathological Changes : ICV injection of Aβ(25-35) triggers a cascade of events including cerebral oxidative stress, neuroinflammation, glial activation, and alterations in endogenous amyloid processing. nih.gov

Table 1: Research Findings from ICV Administration of Aβ(25-35)

Animal ModelKey Pathological OutcomeAffected Brain RegionTime PointReference
RatShort- and long-term memory impairments, glial activation, oxidative stressHippocampus, Cortex, Amygdala, Hypothalamus1, 2, and 3 weeks nih.gov
MouseNeuronal degeneration, shrinkage of pyramidal cells, condensed nucleiHippocampus (CA zones, DG)Not Specified jocpr.com
RatImpairments in Y-maze and novel object recognition testsNot Specified (behavioral)Prior to conception (injection timing) nih.gov

To study region-specific effects, direct inoculation into the hippocampus is frequently performed. This region is critical for memory and is severely affected in Alzheimer's disease. Intrahippocampal injection of Aβ fragments provides a focused model of neurodegeneration.

Key findings from these models include:

Neuronal Loss and Gliosis : Injections of Aβ peptides like Aβ(1-40) and Aβ(25-35) result in localized neuronal loss and gliosis (an increase in astrocytes and microglia) around the injection site. researchgate.netbu.edu

Inflammatory Response : The presence of Aβ(25-35) in the hippocampus leads to a significant increase in the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). biomedpharmajournal.orgbiotech-asia.org

Reproducibility : Some studies suggest that a single injection of Aβ may not consistently produce memory impairment, whereas repeated daily administrations of Aβ(25-35) into the hippocampus reliably lead to memory deterioration. nih.gov

Apoptosis and Kinase Activity : The behavioral deficits in these models are correlated with increased apoptosis, as indicated by higher caspase-3 activity, and the activation of Mitogen-Activated Protein Kinases (MAPKs) in the hippocampus. nih.gov

Neurotrophin Receptor Upregulation : Neurodegeneration induced by Aβ(25-35) is accompanied by a significant increase in the expression of the p75NTR neurotrophin receptor. researchgate.net

Table 2: Research Findings from Intrahippocampal Inoculation of Aβ Fragments

Animal ModelAβ FragmentKey Pathological OutcomeTime PointReference
RatAβ(25-35)Increased IL-1β and TNF-α gene and protein expressionNot Specified biomedpharmajournal.orgbiotech-asia.org
RatAβ(25-35)Neuron death, increased p75NTR expressionNot Specified researchgate.net
RatAβ(25-35)Memory impairment, increased caspase-3 and MAPK activation (with repeated injection)Post-repeated injection nih.gov
RatAβ(1-40)Neuronal loss, gliosis, persistent Aβ immunoreactivity14 days bu.edu
Intracerebroventricular (ICV) Administration

Ex Vivo Research Modalities

Ex vivo models, particularly those using brain tissue, bridge the gap between in vitro cell culture and in vivo animal studies. They maintain the complex cellular architecture of the brain, allowing for the study of cellular interactions in a more physiologically relevant context.

Brain Slice Cultures for Acute Response Analysis

Organotypic hippocampal slice cultures are a powerful ex vivo tool for investigating the acute neurotoxic effects of Aβ fragments. In this system, thin slices of the hippocampus are kept viable in culture for days or even weeks, preserving much of their native cellular organization and synaptic circuitry. nih.govnih.gov

This model is particularly useful for analyzing the immediate and short-term responses to Aβ exposure:

Comparative Toxicity : Slice cultures have been used to directly compare the toxicity of different Aβ peptides. For example, studies have shown that Aβ(1-42) and Aβ(25-35) can induce similar patterns of cell death, as measured by propidium (B1200493) iodide uptake. researchgate.net

Apoptotic Pathways : The acute application of Aβ(25-35) to hippocampal slices has been shown to induce apoptotic cell death, confirmed by the activation of caspase-3. researchgate.netnih.gov

Synaptic Disruption : Ultrastructural analysis of Aβ(25-35)-treated slices reveals synaptic disruption and a reduction in presynaptic marker proteins like SNAP-25 and synaptophysin, indicating that synaptic dysfunction is an early event in Aβ toxicity. nih.gov

Glial and Neuronal Channel Activity : Aβ(25-35) has been demonstrated to acutely increase the activity of hemichannels in both astrocytes and neurons within hippocampal slices, a mechanism that contributes to neuronal death. jneurosci.org

Tissue Analysis from Animal Models

Following in vivo experiments using direct injection models, the brain tissue is harvested for detailed downstream analysis. This provides a static snapshot of the molecular and cellular changes induced by the Aβ fragment at a specific time point. A variety of techniques are employed to characterize the pathology.

Table 3: Common Tissue Analysis Techniques and Findings after Aβ(25-35) Injection

Analysis TechniquePurposeTypical FindingsReference
Histology (H&E, Toluidine Blue)Assess general cell morphology and identify neuronal degeneration.Shrinkage of pyramidal cells, condensed nuclei, decrease in neuronal numbers. jocpr.com
Immunohistochemistry (IHC)Detect specific proteins and cell types (e.g., neurons, glia).Increased GFAP (astrogliosis), Iba1 (microgliosis), p75NTR upregulation. researchgate.netnih.gov
Western BlotQuantify the expression levels of specific proteins.Increased levels of cleaved caspase-3, phosphorylated MAPKs (p38, JNK, ERK). nih.gov
RT-PCRMeasure gene expression levels.Increased mRNA for pro-inflammatory cytokines (IL-1β, TNF-α). biomedpharmajournal.orgbiotech-asia.org
Fluorescence MicroscopyVisualize fluorescently-tagged molecules.Tracking the distribution and cellular uptake of labeled Aβ(25-35). nih.gov

These analyses confirm that the injection of Aβ fragments like Aβ(25-35) successfully models key pathological features seen in neurodegenerative diseases, including neuronal loss, neuroinflammation, and the activation of apoptotic signaling cascades.

Methodologies for Studying Beta Amyloid 29 39 in Research

Peptide Synthesis and Preparation for Research Applications

The primary method for producing Beta-Amyloid (29-39) and other Aβ fragments for research is chemical synthesis, most commonly through solid-phase peptide synthesis (SPPS). frontiersin.orgmdpi.comluxembourg-bio.com This technique allows for the precise, stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is predominantly used. frontiersin.orgluxembourg-bio.com In this approach, the N-terminus of each amino acid is temporarily protected by an Fmoc group, which is removed before the next amino acid is coupled. The reactive side chains of the amino acids are protected by acid-labile tert-butyl (tBu) groups, which remain in place until the final cleavage from the resin. To overcome the challenges posed by the aggregation-prone nature of "difficult sequences" like Aβ fragments, specialized techniques may be employed, such as the use of PEG-modified polystyrene resins and reversible modifications to the peptide backbone. luxembourg-bio.com

Following synthesis, the peptide is cleaved from the resin and all protecting groups are removed, typically using a strong acid cocktail containing trifluoroacetic acid (TFA). The crude peptide is then purified to a high degree, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC). frontiersin.org The identity and purity of the final peptide are confirmed by analytical techniques such as mass spectrometry (e.g., ESI-MS or MALDI-TOF MS) and amino acid analysis. frontiersin.org

For experimental use, the purified, lyophilized Aβ(29-39) peptide is typically dissolved in a suitable solvent to create a stock solution. To ensure the peptide is in a monomeric state and to remove any pre-formed aggregates, a disaggregation procedure is often employed. This can involve dissolving the peptide in solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), followed by evaporation and resuspension in the desired experimental buffer.

Spectroscopic and Imaging Techniques for Aggregation Monitoring

A variety of biophysical techniques are utilized to monitor the aggregation of Aβ(29-39) from soluble monomers into larger, ordered structures like oligomers and fibrils.

Fluorescence Spectroscopy (e.g., Thioflavin T assays)

Thioflavin T (ThT) is a fluorescent dye widely used to detect and quantify amyloid fibril formation. acs.orgmdpi.comresearchgate.net When ThT binds to the cross-β-sheet structure characteristic of amyloid fibrils, its fluorescence emission intensity at approximately 482 nm increases significantly. acs.org This property allows for real-time monitoring of aggregation kinetics. acs.org A typical ThT assay shows a sigmoidal curve with a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase (saturation). acs.org While a powerful tool, it is important to note that certain compounds can interfere with the ThT fluorescence signal, potentially biasing the results. acs.org

Although specific ThT kinetic data for Aβ(29-39) is not extensively detailed in the reviewed literature, studies on related fragments provide insight. For instance, a comparative study of Aβ fragments, including Aβ(29-40), investigated their aggregation processes. researchgate.net

Electron Microscopy (TEM, SEM) for Aggregate Morphology

Atomic Force Microscopy (AFM) for Fibril Dimensions

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional topographical information about a sample's surface. uba.arnih.gov It is particularly useful for studying amyloid fibrillogenesis because it can be performed in situ in a liquid environment, allowing for the real-time observation of fibril growth. uba.ar AFM can measure the dimensions of individual aggregates, including their height, width, and length, providing data on the different species present during the aggregation process, such as filaments, protofibrils, and mature fibrils. pnas.orgresearchgate.net

Studies on various Aβ peptides have used AFM to characterize aggregate morphology and dimensions. For example, in situ AFM has been used to observe the formation of β-amyloid protofibrils from single aggregate units and their subsequent elongation. uba.ar These protofibrils can have diameters of a few nanometers and lengths ranging from tens to hundreds of nanometers. nih.gov Mature fibrils are typically thicker, with diameters in the range of 6-10 nm. uba.ar While detailed AFM studies focusing solely on Aβ(29-39) are limited, the methodology is well-established for related Aβ fragments.

Table 1: Representative Dimensions of Amyloid Fibril Species Measured by AFM (Note: This table represents typical dimensions for various amyloid peptides as specific data for Aβ(29-39) is limited. Dimensions can vary based on the specific peptide and experimental conditions.)

Fibril SpeciesTypical Height/Diameter (nm)Typical LengthReference
Filaments2.4 ± 0.4Variable pnas.org
Protofibrils3 - 520 - 700 nm uba.arnih.govpnas.org
Mature Fibrils6 - 100.1 - >1 µm uba.arpnas.org

In Vivo Imaging Techniques in Animal Models (e.g., Fluorescence Microscopy, PET Imaging for Amyloid Load)

In vivo imaging techniques are essential for studying the deposition and clearance of amyloid peptides in the context of a living organism, typically in transgenic animal models of Alzheimer's disease. biorxiv.orgnih.govdiva-portal.org

Fluorescence Microscopy: Techniques like two-photon or multiphoton fluorescence microscopy allow for high-resolution imaging of Aβ plaques deep within the brain of living mice. nih.gov These methods often require the use of fluorescent dyes that bind to amyloid plaques, such as Thioflavin S or luminescent conjugated oligothiophenes. biorxiv.orgbiorxiv.org This enables the longitudinal tracking of individual plaques over time to study their growth dynamics and response to potential therapies. biorxiv.orgbiorxiv.org Light-sheet fluorescence microscopy is another advanced technique used to image the three-dimensional distribution of Aβ in entire cleared mouse brains and eyeballs. arvojournals.org

Positron Emission Tomography (PET): PET imaging is a non-invasive technique used both preclinically and clinically to quantify amyloid burden in the brain. nih.govdiva-portal.orgplos.org It involves the administration of a radiolabeled tracer, such as Carbon-11 labeled Pittsburgh Compound B ([¹¹C]PiB), which binds to fibrillar Aβ deposits. plos.org The PET signal can be correlated with the amount of Aβ in the brain, providing a measure of amyloid load. researchgate.net While powerful, the application of these techniques specifically for the Aβ(29-39) fragment is not documented, as they are designed to detect larger, plaque-forming amyloid species.

Biochemical and Cellular Assays

To understand the biological consequences of Beta-Amyloid (29-39) aggregation, various biochemical and cellular assays are employed to assess its effects on cell viability and function.

A widely used method to measure cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. core.ac.ukbjbms.orgmdpi.commdpi.com This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability. Viable cells with active mitochondrial reductases can convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells. mdpi.com This assay is frequently used with neuronal cell lines, such as SH-SY5Y or PC12, to determine the neurotoxic potential of different Aβ species. researchgate.netmdpi.com

A comparative study investigating the toxicity of Aβ(1-40) and its fragments, including Aβ(29-40), found that the fragments, including Aβ(29-40), were not toxic to PC12 cells at any stage of aggregation. researchgate.net This suggests that the toxicity of the full-length peptide depends on specific interactions between its different domains. researchgate.net In contrast, studies on C-terminal fragments of Aβ42, such as Aβ(29-42), have shown that they can inhibit the neurotoxicity induced by the full-length Aβ42 peptide. nih.gov

Table 2: Example of Cellular Toxicity Assay Results for Aβ Fragments (Data adapted from a comparative study on PC12 cells)

Peptide FragmentAggregation TimeCell Viability (% of Control)ConclusionReference
Aβ(1-40)15 minToxicToxic species generated in early aggregation researchgate.net
Aβ(1-40)120 minNot ToxicMature fibrils are not toxic researchgate.net
Aβ(29-40)All stages~100%Not toxic to PC12 cells researchgate.net

Other cellular assays include the use of fluorescent probes to detect changes in mitochondrial membrane potential, which can indicate the onset of apoptosis (programmed cell death). core.ac.uk

Cell Viability and Apoptosis Assays

To determine the cytotoxicity of beta-amyloid peptides, researchers commonly employ cell viability and apoptosis assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction test is a widely used method to assess cell viability. nih.govd-nb.info This assay measures the metabolic activity of cells, which is typically reduced in the presence of toxic substances. For instance, studies have shown that treatment with various concentrations of beta-amyloid peptides can lead to a dose-dependent decrease in the viability of cell lines like PC-12 and SH-SY5Y. frontiersin.orgacs.org

Apoptosis, or programmed cell death, is another critical aspect of beta-amyloid toxicity. Techniques such as Hoechst staining and the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick-end labeling) assay are used to visualize and quantify apoptotic cells. d-nb.inforesearchgate.net Hoechst staining allows for the identification of condensed and fragmented nuclei, which are characteristic features of apoptosis. oup.com The TUNEL assay detects DNA fragmentation, another hallmark of apoptotic cell death. researchgate.net Furthermore, enzyme-linked immunosorbent assays (ELISAs) can be used to detect the presence of cytoplasmic oligonucleosomes, providing a quantitative measure of apoptosis. oup.com

Table 1: Cell Viability and Apoptosis Assay Findings

Assay Cell Line Beta-Amyloid Fragment Observation Reference
MTT Assay PC-12 Aβ1-42 Reduced cell viability to 70% at 2 μM. acs.org
MTT Assay Differentiated Neurons OAβ42 Reduced cell viability to ~70% at 10 μM. frontiersin.org
Trypan Blue Exclusion SH-SY5Y, IMR-32 Aβ17-42 Dose-dependent cell death, maxing at 40% at 30 µM. oup.com
Apoptosis Detection ELISA SH-SY5Y, IMR-32 Aβ17-42 ~4-fold increase in apoptosis. oup.com
Hoechst Staining PC12 Aβ25-35 Increased number of apoptotic cells. d-nb.info
TUNEL Assay PC12 Aβ25-35 Dose-dependent increase in apoptotic cells. researchgate.net

Synaptic Plasticity Measurements (e.g., Long-Term Potentiation (LTP) recordings in slices)

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to learning and memory. Long-term potentiation (LTP) is a key form of synaptic plasticity that is often impaired in Alzheimer's disease. nih.gov Researchers use electrophysiological recordings in brain slices, typically from the hippocampus, to measure LTP. mdpi.com Studies have demonstrated that soluble forms of beta-amyloid can impair LTP. nih.govembopress.org This disruption of LTP is considered a primary mechanism by which beta-amyloid contributes to cognitive decline. frontiersin.orgneurology.org The effects of beta-amyloid on LTP are often mediated through its interactions with glutamate (B1630785) receptors, such as NMDA and AMPA receptors, leading to disruptions in calcium homeostasis. mdpi.comfrontiersin.org

Detection of Oxidative Stress Markers (e.g., ROS, enzyme activity)

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is a significant factor in beta-amyloid-induced neurotoxicity. oatext.comnih.gov Various methods are employed to detect markers of oxidative stress. The generation of ROS can be measured using fluorescent probes like dihydroethidium (B1670597) (DHE) and dichlorodihydrofluorescein (DHR). nih.gov Increased levels of ROS have been observed in response to beta-amyloid exposure. uky.eduacs.org

Another approach is to measure the byproducts of oxidative damage to biomolecules. For example, lipid peroxidation can be assessed by measuring levels of malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE). mdpi.comnih.gov Oxidative damage to DNA can be quantified by measuring markers like 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG). mdpi.com Furthermore, the activity of antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPX), can be measured to assess the cellular response to oxidative stress. psychiatria-danubina.com Studies have shown that beta-amyloid can lead to increased protein carbonylation and advanced glycation end products (AGEs), both of which are markers of oxidative damage. oatext.comnih.gov

Calcium Imaging Techniques

Disruption of intracellular calcium homeostasis is a key event in beta-amyloid-induced neurotoxicity. nih.gov Calcium imaging techniques allow researchers to visualize and measure changes in intracellular calcium concentrations in real-time. This is often achieved using fluorescent calcium indicators like Fura-2/AM. nih.gov Upon binding to calcium, these dyes exhibit a change in their fluorescent properties, which can be detected using fluorescence microscopy. Studies using these techniques have shown that beta-amyloid oligomers can induce a significant increase in cytosolic calcium levels, often preceding cell death. nih.gov This influx of calcium can be mediated through various pathways, including the activation of NMDA receptors and the formation of amyloid pores in the cell membrane. nih.gov

Immunoblotting and ELISA for Protein Expression and Modification (e.g., tau phosphorylation)

Immunoblotting (Western blotting) and enzyme-linked immunosorbent assay (ELISA) are indispensable techniques for studying the expression and post-translational modification of proteins in response to beta-amyloid. These methods are used to detect changes in the levels of specific proteins and to identify modifications such as phosphorylation. d-nb.info

A critical application of these techniques in Alzheimer's research is the analysis of tau protein phosphorylation. Hyperphosphorylated tau is the primary component of neurofibrillary tangles, another hallmark of the disease. Immunoblotting with antibodies specific to phosphorylated forms of tau can reveal whether beta-amyloid treatment leads to an increase in tau phosphorylation. frontiersin.org Similarly, ELISAs can be used to quantify the levels of total and phosphorylated tau in cell lysates or tissue homogenates. oup.com These techniques have also been employed to measure the expression of proteins involved in apoptosis, such as Bcl-2 and Bax, and the activation of caspases. d-nb.info

Computational and Bioinformatics Approaches

In addition to wet-lab techniques, computational methods provide powerful tools for investigating the molecular interactions of beta-amyloid peptides.

Molecular Docking and Dynamics Simulations for Ligand-Peptide Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interactions between a ligand (e.g., a potential drug molecule) and a peptide, such as beta-amyloid (29-39). tandfonline.complos.org Molecular docking predicts the preferred binding orientation of a ligand to a protein target. plos.org This information can be used to screen for potential inhibitors of beta-amyloid aggregation. nih.gov

Molecular dynamics simulations provide a more detailed view of the dynamic behavior of the ligand-peptide complex over time. nih.gov By simulating the movements of atoms and molecules, MD can reveal how a ligand affects the conformation and aggregation propensity of the beta-amyloid peptide. mdpi.com These simulations have been used to study the binding of various small molecules to different regions of the beta-amyloid peptide, including the hydrophobic core (residues 16-20) and the C-terminal region. tandfonline.complos.org The insights gained from these computational studies can guide the design of new therapeutic agents that target beta-amyloid aggregation. plos.org

Table 2: Molecular Docking and Simulation Findings

Computational Method Target Ligand/Interactor Key Finding Reference
Molecular Docking β-amyloid and myocilin - Docking score of –724.1 kJ mol–1, suggesting favorable interaction. explorationpub.com
Molecular Docking Aβ42 peptide EGCG and genistein Both polyphenols showed inhibitory effects on the conformational transition of Aβ42. acs.org
Molecular Dynamics Aβ42 protofibril Morin (a flavonoid) Morin bound to the ends of the protofibril and the C-terminal hydrophobic β-strands. nih.gov
Molecular Dynamics Aβ17–42 assembly αB-crystallin and lysozyme Both proteins compete with inter-peptide interaction by binding to the peptides during early aggregation. plos.org
Molecular Docking Aβ1–42 fibril 2,3-disubstitutedbenzofuran derivatives Compounds showed strong binding energy and affinity to Aβ fibrils. plos.org

Statistical Analysis of Conformational Clusters

The study of beta-amyloid (29-39) and related C-terminal fragments heavily relies on computational methods to explore their conformational landscapes. Molecular dynamics (MD) simulations, particularly enhanced sampling techniques like replica exchange molecular dynamics (REMD), are instrumental in sampling a wide range of possible three-dimensional structures the peptide can adopt in solution. researchgate.netwikipedia.org Following these simulations, statistical analysis is crucial for classifying the vast number of generated structures into distinct conformational clusters. This allows researchers to identify the most probable and potentially biologically relevant shapes of the peptide.

One of the primary statistical techniques used is cluster analysis, which groups conformations based on their structural similarity, often measured by the root-mean-square deviation (RMSD) of atomic positions. nih.gov This process reveals the predominant structural motifs, such as β-hairpins, α-helices, and random coils. researchgate.netpnas.org For instance, simulations of the closely related Aβ(29-42) fragment have shown that it can adopt a metastable β-hairpin structure in an aqueous environment. researchgate.net The stability of such structures is critical, as the formation of β-hairpins is considered a key step in the aggregation process, promoting the formation of larger oligomers with intermolecular β-sheets. mdpi.commdpi.com

Principal component analysis (PCA) is another statistical method applied to the trajectory data from MD simulations. jst.go.jp PCA reduces the complexity of the data by identifying the principal modes of motion, which can then be used to create a free energy landscape. This landscape visualizes the relative stability of different conformational states, with energy minima corresponding to the most stable and frequently occurring clusters. jst.go.jp

Through these statistical approaches, researchers can quantify the propensity of the beta-amyloid (29-39) fragment to adopt specific secondary structures. For example, studies on related C-terminal fragments have determined the percentage of α-helix and β-sheet content, providing insights into their aggregation potential. pnas.org The analysis of conformational clusters has revealed that oligomerization can shift the conformational ensemble towards a higher β-sheet content compared to the monomeric state. nih.gov

Table 1: Conformational Clusters of Aβ C-Terminal Fragments from Molecular Dynamics Simulations

FragmentDominant Conformational ClusterKey Structural FeaturesSignificance in Aggregation
Aβ(29-42)β-hairpinMetastable U-shape topology in aqueous solvent. researchgate.netPromotes formation of intermolecular β-sheets. mdpi.com
Aβ(30-42)β-hairpinStabilized by hydrophobic residues at the C-terminus. researchgate.netCritical for the initiation of aggregation.
Aβ(39-42)β-extended strandLacks the turn region for a hairpin structure. researchgate.netMay interact with other fragments to support aggregation.
Aβ(30-40)Turn-coilLower propensity for β-sheet formation compared to longer C-terminal fragments. researchgate.netReduced aggregation potential.

This table is a representation of findings for closely related C-terminal fragments to infer potential characteristics of Beta-Amyloid (29-39).

Metabolomics in Research Models

Metabolomics, the large-scale study of small molecules or metabolites within cells and biological systems, has emerged as a powerful tool to investigate the cellular responses to beta-amyloid peptides. nih.govmdpi.com In the context of beta-amyloid (29-39) research, metabolomics is typically applied to in vitro models, such as primary neuronal and astrocytic cell cultures, or induced pluripotent stem cell (iPSC)-derived models. biorxiv.orgjneurosci.org These models are treated with synthetic beta-amyloid fragments to dissect the resulting metabolic perturbations.

The primary goal of these studies is to identify metabolic pathways that are significantly altered by the presence of the peptide, which can provide insights into the mechanisms of its cytotoxicity. nih.gov Advanced analytical platforms, such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, are employed to generate comprehensive metabolic profiles of the cells before and after exposure to the amyloid fragment. nih.govaginganddisease.org

Research using related amyloid-beta fragments has revealed significant disruptions in cellular energy metabolism. plos.org For example, studies have shown that amyloid-beta oligomers can lead to a decrease in cellular ATP levels, indicating impaired mitochondrial function. plos.org Furthermore, alterations in glucose metabolism are frequently observed. Some studies report an increase in glycolysis and lactate (B86563) production, a phenomenon reminiscent of the Warburg effect seen in cancer cells, which may represent a survival response in some nerve cell lines. plos.org Conversely, other models have shown that amyloid-beta can impair glucose uptake and utilization. biorxiv.org

Amyloid-beta exposure has also been linked to increased oxidative stress. plos.org Metabolomic analyses can detect changes in the levels of molecules associated with oxidative stress, such as an increase in the production of reactive oxygen species (ROS) and alterations in the glutathione metabolic pathway. jneurosci.org Moreover, disturbances in amino acid and lipid metabolism have been reported, highlighting the broad impact of amyloid peptides on cellular homeostasis. frontiersin.org

Table 2: Key Metabolic Alterations in Research Models Exposed to Beta-Amyloid Fragments

Metabolic PathwayObserved ChangeCellular ModelImplication
Energy MetabolismDecreased ATP levelsCortical neuronsImpaired mitochondrial function and energy deficit. plos.org
Glucose MetabolismIncreased lactate releaseAstrocytesAltered glucose utilization and potential shift towards glycolysis. jneurosci.org
Glucose MetabolismReduced metabolic enzyme activityAstrocytesImpairment of cellular metabolic health. biorxiv.org
Oxidative StressIncreased reactive oxygen species (ROS)Cortical neuronsCellular damage due to oxidative imbalance. plos.org
Glycolysis (Warburg Effect)Upregulation of glycolytic enzymes (PDK1, LDHA)Nerve cell linesA potential adaptive survival mechanism against toxicity. plos.org

This table summarizes findings from studies using various beta-amyloid fragments, providing a framework for the expected metabolic impact of Beta-Amyloid (29-39).

Investigative Avenues for Modulating Beta Amyloid 29 39 Pathogenesis

Strategies to Inhibit Beta-Amyloid (29-39) Aggregation

The aggregation of Aβ peptides is a critical step in the development of Alzheimer's disease pathology. Consequently, a primary therapeutic strategy involves inhibiting this process. Research in this area has explored the use of both peptide-based inhibitors and small molecules to modulate the aggregation of Aβ, with some studies focusing on the C-terminal region that includes the (29-39) sequence.

Peptide-Based Inhibitors Targeting the Beta-Amyloid (29-39) Region

The development of peptide-based inhibitors often utilizes fragments of the Aβ sequence itself, based on the principle that these fragments can bind to the full-length peptide and disrupt its self-assembly. The C-terminal hydrophobic region of Aβ, specifically encompassing residues (29-42), has been identified as a crucial domain for Aβ aggregation and has become a focus for the design of such inhibitors. nih.gov

While direct research on peptide inhibitors specifically for the Aβ(29-39) fragment is limited, studies on peptides derived from overlapping and nearby sequences provide valuable insights. For instance, a pentapeptide corresponding to Aβ(33-37), GLMVG, was found to interfere with the aggregation and membrane-disrupting effects of Aβ. nih.gov Another study highlighted that peptides derived from the Aβ(39-42) fragment (Val-Val-Ile-Ala) can inhibit the aggregation of the parent Aβ peptide. rsc.org A modified version of this tetrapeptide, D-Phe-Val-Ile-Ala-NH2, demonstrated significant protection against Aβ-mediated neurotoxicity by preventing its aggregation. rsc.org This was confirmed by circular dichroism studies, which showed the inability of Aβ42 to form β-sheets in the presence of this peptide inhibitor. rsc.org These findings suggest that peptides targeting sub-regions within or near the (29-39) sequence can effectively modulate the aggregation of the full-length Aβ peptide.

Inhibitor PeptideTarget Region (within Aβ)Observed Effect on Aβ42 AggregationReference
GLMVG33-37Interfered with aggregation and plasma membrane opening nih.gov
D-Phe-Val-Ile-Ala-NH2Based on 39-42Inhibited aggregation and β-sheet formation rsc.org

Small Molecule Modulators of Aggregation

Small molecules represent another promising avenue for inhibiting Aβ aggregation. The general strategy is to develop compounds that can bind to specific regions of the Aβ peptide, thereby altering its aggregation pathway and promoting the formation of less toxic, off-pathway aggregates. oaepublish.com This approach aims to divert the peptide from forming the highly ordered and toxic β-sheet-rich fibrils. oaepublish.com

Currently, there is a lack of specific research data on small molecules that exclusively modulate the aggregation of the Beta-Amyloid (29-39) fragment. The majority of research has focused on the inhibition of full-length Aβ peptide aggregation. Natural compounds such as curcumin (B1669340) and resveratrol (B1683913) have been investigated for their ability to inhibit Aβ aggregation, although their effectiveness can be limited by factors like poor blood-brain barrier permeability. oaepublish.comresearchgate.net The development of small molecules that can specifically target the (29-39) region and cross the blood-brain barrier remains an important area for future research. oaepublish.com

Mechanisms of Beta-Amyloid Clearance in Research Contexts

The accumulation of Aβ in the brain is a result of an imbalance between its production and clearance. Therefore, enhancing the clearance of Aβ is a key therapeutic strategy. This involves understanding the enzymatic pathways that degrade Aβ and the mechanisms by which it is transported across biological barriers.

Enzymatic Degradation Pathways (e.g., Neprilysin-mediated)

Several proteases have been identified that are capable of degrading Aβ peptides into smaller, less toxic fragments. acs.org Among these, neprilysin (NEP), a membrane-bound metallopeptidase, is considered one of the major Aβ-degrading enzymes. nih.govfrontiersin.org Studies have shown that NEP is highly expressed in the brain and its levels are reduced in patients with Alzheimer's disease. nih.gov Overexpression of NEP in animal models has been associated with a significant reduction in brain Aβ levels. nih.gov

While it is well-established that neprilysin degrades full-length Aβ peptides, there is currently no specific scientific literature detailing the enzymatic degradation of the Beta-Amyloid (29-39) fragment by neprilysin or other proteases. Research has primarily focused on the cleavage sites within the full-length Aβ(1-40) and Aβ(1-42) peptides. oup.com Understanding how and if the (29-39) fragment is degraded by these enzymes is an area that requires further investigation.

Transport Across Biological Barriers in Models (e.g., Blood-Brain Barrier (BBB) in research models)

The transport of Aβ across the blood-brain barrier (BBB) is a critical process for its clearance from the brain. This bidirectional transport is mediated by specific receptors on the brain capillary endothelial cells. vaincrealzheimer.org The low-density lipoprotein receptor-related protein-1 (LRP1) is primarily responsible for the efflux of Aβ from the brain to the blood, while the receptor for advanced glycation end products (RAGE) mediates the influx of Aβ from the blood into the brain. nih.gov

There is a lack of specific research on the transport of the Beta-Amyloid (29-39) fragment across the BBB in experimental models. Studies have predominantly used full-length Aβ peptides to investigate these transport mechanisms. vaincrealzheimer.orgnih.gov It has been shown that platelets can transport Aβ from the peripheral blood into the brain, potentially disrupting the BBB and accelerating Alzheimer's disease pathology in mouse models. aging-us.com However, whether this mechanism applies to the (29-39) fragment is unknown. The permeability of the BBB to this specific fragment and its interaction with transport receptors like LRP1 and RAGE are important questions for future studies.

Research into Modulating Neuroinflammatory Responses

Neuroinflammation is a well-established pathological feature of Alzheimer's disease and is closely linked to the accumulation of Aβ. mdpi.com Aβ deposition in the brain can trigger the activation of microglia, the resident immune cells of the central nervous system. ijbs.com Activated microglia can release a variety of pro-inflammatory cytokines, which can contribute to neuronal damage and exacerbate the disease process. frontiersin.org

There is currently no direct scientific evidence available concerning the specific neuroinflammatory response induced by the Beta-Amyloid (29-39) fragment. Research in this area has consistently focused on the inflammatory effects of full-length Aβ peptides, particularly Aβ(1-42). frontiersin.org Studies have shown that Aβ can bind to pattern recognition receptors on microglia, such as Dectin-1, to initiate inflammatory signaling pathways. ijbs.com Furthermore, small molecule decoys have been investigated for their ability to block Aβ-induced microglial activation and the subsequent secretion of pro-inflammatory cytokines. nih.gov Investigating whether the Aβ(29-39) fragment can independently trigger a neuroinflammatory response and whether this response can be modulated are critical areas for future research to fully understand the pathological contribution of this specific peptide fragment.

Exploring Neuroprotective Properties of Beta-Amyloid (29-39) Variants or Low Concentrations in Research Models

A comprehensive review of available scientific literature reveals a notable lack of specific research focused on the neuroprotective properties of the Beta-Amyloid (29-39) fragment. The vast majority of studies investigating the physiological and pathological roles of Beta-Amyloid (Aβ) peptides concentrate on longer fragments, primarily Aβ(1-40) and Aβ(1-42), or the toxic fragment Aβ(25-35).

While research has shown that some Aβ peptides can exhibit neuroprotective effects at low, physiological concentrations, these findings have not been specifically documented for the Aβ(29-39) variant. For instance, studies have demonstrated that monomeric forms of Aβ(1-42) can protect neurons from excitotoxicity and support neuronal survival under trophic deprivation. pnas.orgnih.gov Similarly, picomolar concentrations of Aβ(1-40) have been reported to have a neurotrophic role in cell cultures. mdpi.com

Conversely, the shorter, toxic fragment Aβ(25-35) is widely used in research models to induce cellular stress and neurotoxicity, and various compounds have been tested for their ability to protect against its detrimental effects. nih.govacs.org

The biological significance of the Aβ(29-39) sequence is primarily discussed in the context of its position within the larger, more studied Aβ peptides. For example, solid-state NMR studies have been used to create structural models of Aβ(1-40) fibrils, where residues 30-40 adopt a β-strand conformation, forming parallel β-sheets. pnas.org One study identified an Aβ(29-40) fragment resulting from the digestion of larger Aβ species, but did not investigate its specific biological activity. nih.gov

Due to the absence of targeted research on the neuroprotective effects of Beta-Amyloid (29-39), no detailed research findings or data tables on this specific topic can be provided at this time. The scientific community's focus remains on understanding the dual neurotoxic and potentially neuroprotective roles of the more abundant and pathologically significant Aβ isoforms.

Future Directions in Beta Amyloid 29 39 Research

Advancements in High-Resolution Structural Characterization Techniques

A fundamental aspect of understanding the pathological role of Aβ(29-39) lies in determining its three-dimensional structure within various aggregated forms. The transient and heterogeneous nature of amyloid oligomers has historically posed a significant challenge to structural biologists. nih.govbiorxiv.org However, the synergy of advanced biophysical techniques is beginning to provide unprecedented, atomic-level insights. nih.gov

Future research will increasingly rely on a combination of these methods to capture the dynamic structural transitions of Aβ(29-39) from its monomeric state to its incorporation into toxic oligomers and mature fibrils. nih.gov Techniques such as solid-state nuclear magnetic resonance (ssNMR) and cryo-electron microscopy (cryo-EM) are powerful tools for elucidating the structure of insoluble fibrils. biorxiv.orgpnas.orgpnas.org For instance, ssNMR has been instrumental in developing models of Aβ fibrils, showing that residues in the C-terminal region, including the 29-39 segment, adopt β-strand conformations that form parallel β-sheets. pnas.org

Molecular dynamics (MD) simulations, often combined with experimental data from techniques like ion mobility-mass spectrometry (IM-MS), are proving invaluable for studying the early-stage, transient structures of fragments like Aβ(29-39). researchgate.net A recent study using these combined methods revealed that C-terminal fragments such as Aβ(29-42) can adopt metastable β-hairpin structures, highlighting the importance of the final hydrophobic residues in stabilizing conformations that may precede aggregation. researchgate.net

| Ion Mobility-Mass Spectrometry (IM-MS) | Characterizing the size, shape, and stoichiometry of Aβ(29-39) oligomers in the gas phase. researchgate.net | Helps to identify and separate different aggregate species based on their physical properties. researchgate.net |

Development of Advanced In Vitro and In Vivo Models to Mimic Complex Pathologies

To accurately study the pathological effects of Aβ(29-39), researchers require sophisticated models that can replicate the complex cellular environment of the human brain. The limitations of simple, single-cell-type cultures are well-recognized, prompting a move towards more complex systems.

Future in vitro models will likely involve 3D cell cultures, co-cultures of neurons with glial cells (astrocytes and microglia), and brain organoids. frontiersin.org These models can better simulate the intricate cell-to-cell interactions, inflammatory responses, and clearance mechanisms that are dysregulated in Alzheimer's disease. frontiersin.orgen-journal.org They provide a platform to specifically investigate how the Aβ(29-39) fragment, when introduced exogenously or generated endogenously, affects synaptic function, glial activation, and neuronal viability. mdpi.com

In the realm of in vivo research, transgenic animal models will continue to be essential. The development of models that specifically express or generate C-terminal Aβ fragments like Aβ(29-39) will be crucial for dissecting their unique contributions to pathology, independent of full-length Aβ. mdpi.com For example, transgenic Drosophila models have been successfully used to express Aβ variants and assess their toxicity, offering a powerful system for genetic screening and pathway analysis. aging-us.com Injecting specific Aβ fragments into the brains of rodents is another established method to study induced pathology, including cognitive deficits and tau hyperphosphorylation. mdpi.comaging-us.com

Table 2: Advanced Models for Studying Aβ(29-39) Pathology

Model Type Description Research Application
3D Co-Cultures Three-dimensional cultures containing neurons, astrocytes, and microglia. Investigating the influence of Aβ(29-39) on neuroinflammation, synaptic integrity, and cellular crosstalk. en-journal.org
Brain Organoids Self-organizing 3D structures derived from stem cells that mimic aspects of the human brain architecture and complexity. Studying the developmental and degenerative effects of Aβ(29-39) in a human-like cellular context.
Transgenic Drosophila Flies genetically engineered to express human Aβ fragments in specific cell types, such as neurons. aging-us.com Rapidly assessing the neurotoxicity of Aβ(29-39) and screening for genetic or pharmacological modifiers. aging-us.com
Rodent Injection Models Direct administration of synthetic or brain-derived Aβ(29-39) into the brains of rats or mice. mdpi.com Evaluating the direct impact of the fragment on learning, memory, and the induction of downstream pathologies like tauopathy. mdpi.com

| Fragment-Specific Transgenic Mice | Mice engineered to produce specific C-terminal Aβ fragments, allowing for the study of their long-term, cell-autonomous effects. elifesciences.org | Dissecting the specific role of fragments like β-CTF (which contains the 29-39 sequence) in synaptic dysfunction and cognitive decline. elifesciences.org |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

The pathology driven by Aβ(29-39) is not the result of a single molecular event but rather a complex cascade of interconnected cellular changes. To capture this complexity, future research will heavily depend on the integration of multiple "omics" datasets. nih.govmdpi.com This systems-biology approach aims to provide a holistic view of the disease process, from genetic predisposition to metabolic dysregulation. oup.com

By combining genomics, transcriptomics (RNAseq), proteomics, and metabolomics data from the same patient samples or model systems, researchers can identify networks of co-regulated molecules and dysregulated pathways associated with the presence of specific Aβ fragments. nih.govnih.gov For example, integrating proteomics and metabolomics of cerebrospinal fluid (CSF) can reveal changes in glucose metabolism and specific metabolites that correlate with amyloid and tau pathology. medrxiv.org

This integrative analysis can help to:

Identify Novel Biomarkers: Discovering patterns of molecules across different omics layers that can accurately predict disease stage or progression. nih.govmdpi.com

Uncover Mechanistic Links: Elucidating how the accumulation of Aβ(29-39) leads to downstream effects like neuroinflammation, oxidative stress, and metabolic failure. oup.comfrontiersin.org

Prioritize Therapeutic Targets: Identifying key nodes within the dysregulated biological networks that could be targeted for therapeutic intervention. nih.govmdpi.com

Advanced computational methods, including machine learning and network analysis, are critical for integrating these large, heterogeneous datasets and extracting meaningful biological insights. oup.comnih.gov

Table 3: Multi-Omics Approaches in Aβ(29-39) Research

Omics Field Analyte Purpose
Genomics DNA Identifies genetic risk factors that may influence the production or clearance of Aβ fragments.
Transcriptomics RNA Measures gene expression changes in response to Aβ(29-39) toxicity, revealing affected cellular pathways. nih.gov
Proteomics Proteins Quantifies changes in protein levels and post-translational modifications, identifying proteins involved in aggregation, clearance, or cellular damage. mdpi.commdpi.com
Metabolomics Metabolites Profiles small molecules to detect metabolic shifts (e.g., in energy metabolism, lipid synthesis) caused by Aβ(29-39) pathology. mdpi.comfrontiersin.org

| Multi-Omics Integration | All of the above | Creates comprehensive models of disease pathogenesis by linking genetic risk to molecular and metabolic dysregulation. nih.govmdpi.com |

Elucidating the Precise Role of Beta-Amyloid (29-39) in the Aβ Aggregate Spectrum

The term "amyloid aggregate" encompasses a wide spectrum of species, from small, soluble oligomers to large, insoluble fibrils, each with potentially different biological activities. plos.orgnih.gov A major goal for future research is to define the precise position and function of the Aβ(29-39) fragment within this spectrum. It is widely believed that soluble oligomers, rather than mature fibrils, are the most neurotoxic species. wikipedia.orgaging-us.com

The Aβ(29-39) sequence contains a key hydrophobic core that is critical for the self-association of the entire peptide. pnas.org Research suggests that this region may be particularly important for initiating the formation of toxic oligomers. Studies have shown that C-terminal fragments can adopt specific conformations, like β-hairpins, that may act as "seeds" or nuclei, accelerating the aggregation of full-length, non-phosphorylated Aβ monomers. researchgate.netaging-us.com

Furthermore, the concept of polymorphic fibrils—structurally distinct aggregates formed from the same peptide—is crucial. mdpi.complos.org The conformation of the Aβ(29-39) region could be a determining factor in which polymorphic strain is formed, potentially explaining some of the heterogeneity seen in Alzheimer's disease pathology. Some research has even pointed to a novel "α-sheet" secondary structure as being characteristic of toxic oligomers, which forms en route to the final β-sheet-rich fibrils. pnas.org Understanding how the Aβ(29-39) sequence contributes to these different structural states is a key area of investigation.

Table 4: The Aβ Aggregate Spectrum

Aggregate Species Key Characteristics Presumed Role of Aβ(29-39)
Monomers Soluble, largely unstructured single peptides. plos.org May adopt transient, aggregation-prone conformations in this region.
Soluble Oligomers Small, soluble aggregates (dimers, trimers, etc.); considered highly neurotoxic. wikipedia.orgaging-us.com The hydrophobic nature of this fragment likely drives initial self-association and stabilization of oligomeric structures. researchgate.net
Protofibrils Elongated, fibril-like intermediates. Acts as a structural scaffold for the addition of more monomers.

| Mature Fibrils | Large, insoluble, β-sheet-rich structures that form amyloid plaques. wikipedia.org | Forms a key part of the stable, cross-β core of the fibril. pnas.org |

Research into Novel Modulatory Targets Based on Beta-Amyloid (29-39) Specific Mechanisms

A detailed understanding of the Aβ(29-39) fragment's role in aggregation opens up new avenues for targeted therapeutic development. Instead of targeting the entire Aβ peptide, which may have physiological functions, strategies can be designed to specifically interfere with the pathological actions of the 29-39 region. researchgate.netnih.gov

Future research will focus on several key strategies:

Aggregation Inhibitors: Developing small molecules or peptides that bind specifically to the Aβ(29-39) sequence. plos.org The goal is to "cap" this region, preventing it from participating in the conformational changes and intermolecular interactions required for oligomer formation. plos.org

Structure-Specific Immunotherapy: Generating antibodies that selectively recognize the pathological conformation of the Aβ(29-39) region as it exists within toxic oligomers, rather than binding to benign monomers or mature fibrils. biorxiv.org This approach could enhance the clearance of the most harmful Aβ species while minimizing off-target effects.

Modulating Proteolytic Clearance: Investigating how the Aβ(29-39) sequence influences the degradation of the Aβ peptide by key enzymes like neprilysin, insulin-degrading enzyme (IDE), and matrix metalloproteinases (MMPs). en-journal.orgnih.govbiomolther.org If this region is a critical recognition site, enhancing the activity of these proteases could be a viable therapeutic strategy. en-journal.org Research has shown that different Aβ isoforms are cleared at different rates, suggesting that sequence and structure are key determinants. biomolther.org

By focusing on the specific mechanisms driven by the Aβ(29-39) fragment, it may be possible to develop more precise and effective disease-modifying therapies for Alzheimer's disease. nih.gov

Table 5: Potential Modulatory Targets Based on Aβ(29-39) Mechanisms

Therapeutic Strategy Mechanism of Action Future Research Focus
Small Molecule Inhibitors Bind to the hydrophobic 29-39 region, sterically hindering aggregation. plos.org High-throughput screening and rational design of compounds with high affinity and specificity for the Aβ(29-39) sequence.
Peptide-Based Inhibitors Synthetic peptides that mimic or compete with the 29-39 region to disrupt aggregation. Designing stabilized peptides that can cross the blood-brain barrier and effectively block Aβ self-assembly.
Conformation-Specific Antibodies Target the unique 3D structure of the 29-39 region within toxic oligomers to promote their clearance by microglia. biorxiv.org Identifying unique epitopes within the oligomeric form of Aβ(29-39) to generate highly selective antibodies.

| Enhancing Enzymatic Degradation | Upregulating or delivering enzymes (e.g., neprilysin, IDE) that effectively cleave the Aβ peptide, potentially at or near the 29-39 region. en-journal.orgnih.gov | Understanding how the 29-39 sequence influences substrate recognition and cleavage efficiency by Aβ-degrading enzymes. |

Q & A

Q. What are the standard experimental protocols for synthesizing and purifying Beta-Amyloid (29-39) peptides in vitro?

Beta-Amyloid (29-39) is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Purification involves reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and trifluoroacetic acid (TFA)/acetonitrile gradients. Characterization requires mass spectrometry (MS) for molecular weight validation and circular dichroism (CD) spectroscopy to confirm secondary structure integrity. Protocols must include lyophilization under controlled pH to minimize aggregation during storage .

Q. Which characterization methods are essential for validating the structural integrity of Beta-Amyloid (29-39) aggregates?

CD spectroscopy is critical for monitoring α-helix or β-sheet formation. Thioflavin T (ThT) fluorescence assays quantify β-sheet-rich fibrils, while transmission electron microscopy (TEM) or atomic force microscopy (AFM) visualizes aggregate morphology. Dynamic light scattering (DLS) assesses size distribution. Cross-validation with nuclear magnetic resonance (NMR) is recommended for resolving structural ambiguities in soluble oligomers .

Q. How should researchers design controls to distinguish artifact-driven aggregation from biologically relevant Beta-Amyloid (29-39) self-assembly?

Include negative controls (e.g., scrambled-sequence peptides) and buffer-only samples. Monitor aggregation kinetics under varying conditions (pH, temperature, ionic strength) to identify artifact-prone parameters. Use orthogonal techniques (e.g., TEM + ThT) to confirm results. Pre-treat samples with aggregation inhibitors (e.g., Congo red) to assess specificity .

Advanced Research Questions

Q. What statistical models are appropriate for analyzing contradictory aggregation kinetics data in Beta-Amyloid (29-39) studies?

Nonlinear regression models (e.g., sigmoidal curves for nucleation-dependent aggregation) are standard. For discrepancies, apply Bayesian hierarchical models to account for inter-experiment variability. Use Akaike information criterion (AIC) to compare competing models (e.g., monomer-directed vs. secondary nucleation mechanisms). Sensitivity analysis can identify outlier conditions affecting reproducibility .

Q. How can researchers optimize experimental conditions to resolve Beta-Amyloid (29-39) solubility issues in neurotoxicity assays?

Test solvents like hexafluoroisopropanol (HFIP) for monomerization, followed by dialysis into assay buffers. Use detergents (e.g., SDS at sub-critical micelle concentrations) to stabilize soluble forms. Validate solubility via size-exclusion chromatography (SEC) and DLS. Include cell viability controls (e.g., MTT assays) to distinguish peptide toxicity from solvent effects .

Q. What strategies address conflicting in vitro and in vivo findings regarding Beta-Amyloid (29-39) neurotoxicity mechanisms?

Use transgenic animal models expressing human APP mutants to bridge in vitro and in vivo systems. Integrate multi-omics data (e.g., proteomics of synaptic proteins, transcriptomics of neuroinflammation markers) to identify context-dependent pathways. Employ microfluidic neuronal cultures to simulate in vivo microenvironmental interactions .

Q. How should methodological variations in Beta-Amyloid (29-39) fibril preparation be reported to enhance cross-study comparability?

Document agitation speed, peptide concentration, and incubation time with precision. Report buffer composition (e.g., presence of metal ions like Cu²⁺/Zn²⁺) and temperature fluctuations. Use the Amyloid Fibril Formation Score (AFFS) to standardize aggregation metrics. Share raw data (e.g., ThT kinetics curves) in supplementary materials .

Q. What computational approaches are recommended for modeling Beta-Amyloid (29-39) interactions with lipid bilayers or therapeutic antibodies?

Molecular dynamics (MD) simulations with all-atom or coarse-grained force fields (e.g., CHARMM36, MARTINI) can map peptide-membrane interactions. For antibody binding, employ docking software (AutoDock Vina) paired with free-energy perturbation (FEP) calculations. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Data Analysis and Reporting Standards

Q. How should researchers handle batch-to-batch variability in Beta-Amyloid (29-39) peptide synthesis?

Implement quality control (QC) protocols: MS purity thresholds (>95%), endotoxin testing (LAL assay), and CD spectral consistency. Use a centralized synthesis facility to minimize variability. Statistically adjust for batch effects in downstream analyses (e.g., linear mixed-effects models) .

Q. What metadata is critical for replicating Beta-Amyloid (29-39) aggregation assays in independent labs?

Report peptide lot number, storage conditions (lyophilized vs. dissolved), and pre-treatment steps (e.g., sonication). Include raw instrument settings (e.g., TEM accelerating voltage, ThT excitation/emission wavelengths). Publish protocols on platforms like Protocols.io with version control .

Conflict Resolution in Published Findings

Q. How can meta-analyses reconcile discrepancies in Beta-Amyloid (29-39) binding affinities reported across studies?

Apply random-effects models to aggregate data, weighting studies by sample size and methodological rigor. Stratify analyses by experimental systems (e.g., synthetic vs. CSF-derived peptides). Use funnel plots to detect publication bias. Share harmonized datasets via repositories like Zenodo .

Q. What criteria should guide the selection of Beta-Amyloid (29-39) concentrations for in vitro neurotoxicity studies?

Base concentrations on physiological relevance (nM–µM range in AD brains) and prior literature. Perform dose-response curves to establish EC₅₀ values. Compare with full-length Aβ(1-42) toxicity profiles to contextualize findings. Disclose solvent concentrations (e.g., DMSO <0.1%) to avoid confounding effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.